Cap-dependent endonuclease-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C28H31N3O4 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
1'-benzhydryl-5'-hydroxy-3'-(2-methoxyethyl)spiro[cyclohexane-1,2'-pyrido[2,1-f][1,2,4]triazine]-4',6'-dione |
InChI |
InChI=1S/C28H31N3O4/c1-35-20-19-29-27(34)25-26(33)23(32)15-18-30(25)31(28(29)16-9-4-10-17-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-3,5-8,11-15,18,24,33H,4,9-10,16-17,19-20H2,1H3 |
Clé InChI |
PZXLRBVTCCFKGJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=O)C2=C(C(=O)C=CN2N(C13CCCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Cap-Dependent Endonuclease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of several RNA viruses, including influenza, represents a prime target for novel antiviral therapeutics. This enzyme facilitates a process known as "cap-snatching," whereby the virus cleaves the 5' cap structure from host cell messenger RNAs (mRNAs) and utilizes it as a primer to initiate the transcription of its own genome. This mechanism allows the virus to produce mRNAs that are readily translated by the host cell's machinery, leading to the production of viral proteins and subsequent viral propagation. This guide provides a comprehensive overview of the cap-dependent endonuclease mechanism, quantitative data on its inhibition, and detailed experimental protocols for its study.
The Molecular Mechanism of Cap-Snatching
The cap-snatching process is a sophisticated viral strategy executed by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[1] Each subunit plays a distinct and coordinated role in the cap-snatching and subsequent viral transcription process.
1. Cap Recognition and Binding: The process initiates with the PB2 subunit recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of host cell pre-mRNAs.[2][3] This interaction is crucial for targeting the host's transcriptional machinery.
2. Endonucleolytic Cleavage: Following cap binding, the endonuclease activity, located within the N-terminal domain of the PA subunit (PAN), cleaves the host mRNA approximately 10 to 20 nucleotides downstream from the cap.[4] This cleavage releases a capped RNA fragment that will serve as a primer. The active site of the PA endonuclease contains a PD-(D/E)XK nuclease superfamily fold and utilizes two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), for catalysis.[5]
3. Primer Utilization and Viral Transcription: The newly generated capped RNA fragment is then transferred to the active site of the PB1 subunit, which possesses the RNA polymerase activity.[1] This capped fragment primes the synthesis of viral mRNA using the viral genomic RNA (vRNA) as a template.
4. Viral mRNA Synthesis: The PB1 subunit elongates the viral mRNA, which now possesses a 5' cap structure identical to that of the host cell's mRNAs. This molecular mimicry ensures efficient translation of viral proteins by the host ribosomes, leading to the assembly of new viral particles.
Below is a diagram illustrating the cap-snatching pathway.
Caption: The influenza virus cap-snatching mechanism.
Quantitative Data on Cap-Dependent Endonuclease Inhibition
The critical role of the cap-dependent endonuclease in viral replication has made it a significant target for antiviral drug development. Baloxavir (B560136) marboxil, a prodrug of baloxavir acid, is a potent and selective inhibitor of the PA endonuclease.[6][7] The following tables summarize key quantitative data related to the inhibition of this enzyme.
| Inhibitor | Virus Strain | Assay Type | IC₅₀ (nM) | Fold Change vs. Wild-Type | Reference |
| Baloxavir acid | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 | N/A | [8] |
| Baloxavir acid | Influenza A (H3N2) | Plaque Reduction | 0.16 | N/A | [8] |
| Baloxavir acid | Influenza B (Victoria) | Plaque Reduction | 3.42 | N/A | [8] |
| Baloxavir acid | Influenza B (Yamagata) | Plaque Reduction | 2.43 | N/A | [8] |
| Baloxavir acid | A/PR/8/34-PA/I38T (Mutant) | Plaque Reduction | - | 54 | [8] |
| Baloxavir acid | A/PR/8/34-PA/I38T (Mutant) | Focus Reduction | - | 44 | [8] |
| Compound A | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |
| Compound B | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |
| Compound C | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |
| Compound D | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |
| Compound A | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |
| Compound B | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |
| Compound C | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |
| Compound D | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |
| Enzyme Complex | Substrate | Kₘ (nM) | kcat (s⁻¹) | Reference |
| PA/PB1/PB2 trimer | RNA-FRET substrate | 150 ± 11 | (1.4 ± 0.2) x 10⁻³ | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate study and characterization of the cap-dependent endonuclease and its inhibitors.
Expression and Purification of the PA Endonuclease Domain (PAN)
This protocol describes the expression of the N-terminal domain of the PA subunit in E. coli and its subsequent purification.[1][11][12]
a. Cloning and Expression:
-
The gene fragment encoding the PAN domain (e.g., residues 1-209) of the desired influenza virus strain is amplified by PCR.
-
The amplified fragment is cloned into an expression vector, such as pET28a+, often incorporating an N-terminal hexa-histidine (His₆) tag for affinity purification.
-
The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Bacterial cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
b. Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged PAN is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The PAN protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) The His-tag can be removed by cleavage with a specific protease (e.g., TEV protease), followed by a second Ni-NTA chromatography step to separate the cleaved tag and any uncleaved protein.
-
The final purification step involves size-exclusion chromatography to obtain a homogenous protein sample.
Below is a diagram illustrating the protein expression and purification workflow.
Caption: Workflow for PAN protein expression and purification.
In Vitro Endonuclease Activity Assay
This assay measures the cleavage of a labeled RNA substrate by the purified PAN protein.
a. Gel-Based Assay:
-
A short, single-stranded RNA substrate (e.g., 20-30 nucleotides) is synthesized and labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
The reaction mixture is prepared in a buffer containing 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, and 2 mM DTT.[13]
-
The purified PAN protein is added to the reaction mixture at a final concentration of approximately 1 µM.
-
The reaction is initiated by the addition of the labeled RNA substrate (e.g., 10 µM).
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a formamide-containing loading buffer.
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is visualized by autoradiography (for ³²P) or fluorescence imaging. The cleavage products will appear as smaller bands than the full-length substrate.
b. Fluorescence-Based Assay: [13]
-
A fluorogenic RNA substrate is used, which contains a fluorescent reporter and a quencher in close proximity. Upon cleavage, the reporter and quencher are separated, resulting in an increase in fluorescence.
-
The assay is performed in a microplate format.
-
The reaction buffer, purified PAN protein, and the fluorogenic substrate are mixed in the wells of the microplate.
-
The fluorescence intensity is monitored over time using a plate reader. The rate of increase in fluorescence is proportional to the endonuclease activity.
Below is a diagram illustrating the in vitro endonuclease assay workflow.
Caption: Workflow for in vitro endonuclease assays.
Conclusion
The cap-dependent endonuclease is a fascinating and critical component of the influenza virus replication machinery. Its unique cap-snatching mechanism provides a highly specific target for antiviral drug development. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this enzyme, screen for novel inhibitors, and contribute to the development of next-generation anti-influenza therapies.
References
- 1. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutational and metal binding analysis of the endonuclease domain of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Influenza Viral Transcription: A Technical Guide to the Cap-Dependent Endonuclease
For Immediate Release
[City, State] – [Date] – In the intricate world of virology, understanding the precise mechanisms of viral replication is paramount to developing effective antiviral therapies. For influenza viruses, a key enzyme known as the cap-dependent endonuclease (CEN), located in the polymerase acidic (PA) subunit of the viral RNA-dependent RNA polymerase (RdRp), represents a critical vulnerability. This technical guide provides an in-depth exploration of the role of this enzyme, its mechanism of action, and its significance as a prime target for antiviral drug development.
The "Cap-Snatching" Mechanism: A Viral Ploy for Survival
Influenza viruses, like all viruses, are obligate intracellular parasites, meaning they rely on the host cell's machinery to replicate. A crucial step in this process is the synthesis of viral messenger RNA (vmRNA) that can be translated by the host's ribosomes. However, eukaryotic ribosomes only recognize and translate mRNAs that possess a specific "cap" structure at their 5' end. The influenza virus's genome is composed of negative-sense RNA, and its RdRp lacks the ability to synthesize this cap structure de novo.
To overcome this obstacle, the influenza virus employs a clever strategy known as "cap-snatching".[1][2] This process involves three main steps:
-
Recognition and Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap of host cell pre-mRNAs in the nucleus.[1][2]
-
Cleavage: The cap-dependent endonuclease, located within the N-terminal domain of the PA subunit, then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[1][2]
-
Primer for Transcription: This capped RNA fragment is then used as a primer by the PB1 subunit, which contains the polymerase active site, to initiate the transcription of the viral genome into vmRNA.[1][2]
This elegant and audacious mechanism not only provides the necessary primer for viral transcription but also simultaneously disrupts the host cell's own gene expression, further aiding the viral takeover.
A Prime Target for Antiviral Intervention
The essential and highly conserved nature of the cap-dependent endonuclease makes it an attractive target for the development of novel anti-influenza drugs. Inhibiting this enzyme effectively halts viral transcription and, consequently, viral replication. This has led to the development of a new class of antiviral drugs known as endonuclease inhibitors.
The most prominent example is baloxavir marboxil (trade name Xofluza), a prodrug that is rapidly converted to its active form, baloxavir acid . Baloxavir acid potently and selectively inhibits the PA endonuclease activity of both influenza A and B viruses.[3] Its mechanism of action involves chelating the divalent metal ions (typically Mn2+) in the active site of the endonuclease, thereby blocking its catalytic function.
Quantitative Analysis of Endonuclease Inhibitors
The potency of endonuclease inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. These values represent the concentration of the drug required to inhibit the enzyme's activity or the viral replication by 50%, respectively. A lower value indicates a more potent inhibitor.
| Inhibitor | Virus Type/Subtype | Assay | IC50 / EC50 (nM) | Reference |
| Baloxavir Acid | Influenza A(H1N1)pdm09 | Plaque Reduction | 0.28 (median IC50) | [3] |
| Influenza A(H3N2) | Plaque Reduction | 0.16 (median IC50) | [3] | |
| Influenza B/Victoria | Plaque Reduction | 3.42 (median IC50) | [3] | |
| Influenza B/Yamagata | Plaque Reduction | 2.43 (median IC50) | [3] | |
| Influenza A(H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 (mean EC50) | [4] | |
| Influenza A(H3N2) | Focus Reduction | 1.2 ± 0.6 (mean EC50) | [4] | |
| Influenza B/Victoria | Focus Reduction | 7.2 ± 3.5 (mean EC50) | [4] | |
| Influenza B/Yamagata | Focus Reduction | 5.8 ± 4.5 (mean EC50) | [4] | |
| Compound A | Influenza A/PR8 | Endonuclease Assay | 17.7 | [5] |
| Compound B | Influenza A/PR8 | Endonuclease Assay | 15.6 | [5] |
| Lifitegrast | Influenza PA Endonuclease | Gel-based Assay | 32,820 | [6] |
| L-742,001 | Influenza A | Cell Culture | 350 | [7] |
Table 1: In vitro inhibitory activity of selected cap-dependent endonuclease inhibitors against influenza viruses.
Experimental Protocols for Studying the Cap-Dependent Endonuclease
A variety of in vitro and cell-based assays are employed to study the activity of the influenza virus cap-dependent endonuclease and to screen for potential inhibitors.
FRET-Based Endonuclease Activity Assay
This high-throughput assay provides a quantitative measure of endonuclease activity in real-time.
Principle: A short, single-stranded nucleic acid probe is synthesized with a fluorescent reporter molecule at one end and a quencher molecule at the other. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the endonuclease, the reporter and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant PA endonuclease domain is expressed and purified.
-
A dual-labeled oligonucleotide probe (e.g., 5'-FAM/3'-TAMRA) is synthesized.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) is prepared.
-
-
Assay Procedure:
-
The assay is performed in a 96- or 384-well microplate.
-
The reaction mixture, containing the assay buffer, the fluorescent probe, and the test compound (for inhibitor screening), is pre-incubated.
-
The reaction is initiated by the addition of the purified PA endonuclease.
-
Fluorescence intensity is measured at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of increase in fluorescence is calculated to determine the initial velocity of the reaction.
-
For inhibitor screening, IC50 values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Reporter Gene Assay
This assay measures the activity of the influenza virus polymerase complex, including the endonuclease, in a cellular context.
Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is cloned into a plasmid under the control of influenza virus promoter and terminator sequences. This plasmid is co-transfected into cells along with plasmids expressing the PA, PB1, PB2, and NP proteins. The viral polymerase complex assembles and transcribes the reporter gene, and the level of reporter protein expression is proportional to the polymerase activity.
Detailed Methodology:
-
Plasmid Construction:
-
Construct a reporter plasmid containing a reporter gene (e.g., firefly luciferase) flanked by the 3' and 5' untranslated regions (UTRs) of an influenza virus gene segment.
-
Prepare expression plasmids for the influenza virus PA, PB1, PB2, and NP proteins.
-
-
Cell Culture and Transfection:
-
Plate susceptible cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid and the four viral protein expression plasmids using a suitable transfection reagent.
-
-
Inhibitor Treatment (for screening):
-
Add the test compound to the cell culture medium at various concentrations.
-
-
Assay Readout:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a control (e.g., a co-transfected Renilla luciferase plasmid).
-
Determine the EC50 value of the inhibitor by plotting the normalized reporter activity against the inhibitor concentration.
-
Plaque Reduction Assay
This is a classic virological assay used to determine the infectivity of a virus and the efficacy of antiviral compounds.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of influenza virus in the presence of varying concentrations of an antiviral drug. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus to adjacent cells. Each infectious virus particle will form a localized area of cell death, or "plaque," which can be visualized and counted. The reduction in the number of plaques in the presence of the drug is a measure of its antiviral activity.
Detailed Methodology:
-
Cell Seeding:
-
Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well plate to form a confluent monolayer.
-
-
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of the influenza virus stock.
-
Pre-incubate the cell monolayer with medium containing different concentrations of the test compound.
-
Infect the cells with the diluted virus.
-
-
Overlay and Incubation:
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with the corresponding drug concentration.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control.
-
Determine the EC50 value of the drug.
-
Future Perspectives
The cap-dependent endonuclease remains a highly validated and promising target for the development of the next generation of influenza antiviral drugs. Ongoing research focuses on:
-
Overcoming Resistance: The emergence of viral strains with reduced susceptibility to existing endonuclease inhibitors, such as those with mutations in the PA subunit (e.g., I38T), is a concern.[3] Future drug discovery efforts will need to focus on developing inhibitors that are effective against these resistant variants.
-
Broad-Spectrum Activity: Developing inhibitors with potent activity against a wide range of influenza A and B virus subtypes, including seasonal and pandemic strains, is a key objective.
-
Combination Therapies: Investigating the synergistic effects of combining endonuclease inhibitors with other classes of anti-influenza drugs, such as neuraminidase inhibitors, could lead to more effective treatment regimens and a higher barrier to the development of resistance.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. esrf.fr [esrf.fr]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
The Discovery of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza virus, a persistent global health threat, necessitates the continuous development of novel antiviral therapies to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains. A crucial process in the influenza virus life cycle is "cap-snatching," a mechanism where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host pre-mRNAs to prime the synthesis of its own viral mRNAs. This process is mediated by a cap-dependent endonuclease (CEN) activity residing within the polymerase complex, making it a prime target for antiviral drug development. This technical guide provides an in-depth overview of the discovery and development of CEN inhibitors, focusing on key compounds, experimental methodologies, and the underlying molecular mechanisms.
The Cap-Snatching Mechanism: A Key Viral Vulnerability
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). Each subunit plays a critical role in viral replication and transcription. The cap-snatching process involves a coordinated effort between these subunits. The PB2 subunit recognizes and binds to the 7-methylguanosine (B147621) (m7G) cap of host pre-mRNAs. Subsequently, the endonuclease domain of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap. This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[1][2] By targeting this essential process, CEN inhibitors can effectively halt viral replication.
Caption: Influenza virus cap-snatching mechanism and points of inhibitor action.
Key Cap-Dependent Endonuclease Inhibitors
Two main classes of CEN inhibitors have been discovered, each targeting a different subunit of the viral polymerase.
PA Subunit Inhibitors: The Case of Baloxavir Marboxil
Baloxavir marboxil (brand name Xofluza®) is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[3] Baloxavir acid targets the endonuclease active site within the PA subunit of the influenza virus polymerase, chelating the essential manganese ions required for its catalytic activity and thereby inhibiting the cap-snatching process.[4] This mechanism is effective against both influenza A and B viruses.[4]
PB2 Subunit Inhibitors: Pimodivir
Pimodivir (VX-787) is an investigational antiviral drug that targets the PB2 subunit of the influenza A virus polymerase.[5] It specifically inhibits the binding of the m7G cap of host pre-mRNAs to the PB2 cap-binding domain, thus preventing the initial step of cap-snatching.[6] Due to its different target site, pimodivir is active against influenza A strains that are resistant to other classes of antivirals, such as neuraminidase inhibitors.[5]
Quantitative Data on CEN Inhibitor Activity
The following tables summarize the in vitro inhibitory activities of baloxavir acid and pimodivir against various influenza virus strains.
Table 1: In Vitro Activity of Baloxavir Acid Against Influenza Viruses
| Virus Strain/Type | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | Focus Reduction Assay | MDCK | 0.7 ± 0.5 | [7] |
| Influenza A (H3N2) | Focus Reduction Assay | MDCK | 1.2 ± 0.6 | [7] |
| Influenza B (Victoria) | Focus Reduction Assay | MDCK | 7.2 ± 3.5 | [7] |
| Influenza B (Yamagata) | Focus Reduction Assay | MDCK | 5.8 ± 4.5 | [7] |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | MDCK-SIAT1 | 1.0 ± 0.7 | [8] |
| Influenza A/PR/8/34-PA/I38T | Plaque Reduction Assay | MDCK-SIAT1 | 40.9 ± 6.5 | [8] |
| Influenza B/Washington/02/2019 | Plaque Reduction Assay | ST6GalI-MDCK | 13.7-fold increase with I38T mutation | [9] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Table 2: In Vitro Activity of Pimodivir Against Influenza A Viruses
| Virus Strain/Type | Assay Type | Cell Line | IC50 / EC50 (nM) | CC50 (µM) | Reference |
| Influenza A (H1N1) | Not Specified | Macrophages | 8 | >1 | [5] |
| Influenza A (H3N2) | Not Specified | Macrophages | 12 | >1 | [5] |
| Influenza A (H1N1)pdm09 | High-content Imaging Neutralization Assay (HINT) | MDCK-SIAT1 | Median values in nanomolar range | Not Specified | [10] |
| Influenza A (H3N2) | High-content Imaging Neutralization Assay (HINT) | MDCK-SIAT1 | Median values in nanomolar range | Not Specified | [10] |
| A/Puerto Rico/8/34 (H1N1) | CPE Inhibition Assay | Not Specified | 0.07 µM (as IC50) | Not Specified | [11] |
| A/Hong Kong/8/68 (H3N2) | CPE Inhibition Assay | Not Specified | 0.04 µM (as IC50) | Not Specified | [11] |
| Various Influenza A strains | Not Specified | Not Specified | 0.13 - 3.2 | Not Specified | [5] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
The discovery and characterization of CEN inhibitors rely on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
High-Throughput Screening (HTS) for Inhibitor Discovery
The initial identification of potential CEN inhibitors often involves HTS of large compound libraries. A common approach is a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).
Caption: General workflow for a cell-based HTS for influenza inhibitors.
Protocol: Cell-Based CPE Inhibition Assay [12]
-
Cell Plating: Seed Madin-Darby Canine Kidney (MDCK) cells into 384-well, clear-bottom black plates at a density of 6,000 cells per well in 20 µL of assay medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Add 5 µL of test compounds from a library to the cell plates using a liquid handler. This typically results in a final concentration of 10-20 µM.
-
Virus Infection: Infect the cells with an influenza A virus strain (e.g., A/Udorn/72 (H3N2)) at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
CPE Measurement: Add a cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to each well and incubate for an additional 2 hours. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound compared to untreated, infected controls. Compounds showing greater than 50% inhibition are considered "hits".
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are a powerful tool to quantify the binding of small molecule inhibitors to the endonuclease domain. This assay measures the change in the polarization of fluorescently labeled probes upon binding to the target protein.[13]
Protocol: Fluorescence Polarization Assay [13]
-
Reagent Preparation:
-
Prepare a solution of the purified N-terminal domain of the PA subunit (PAN) in assay buffer.
-
Prepare a solution of a fluorescently labeled probe known to bind to the PAN active site.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Setup: In a 384-well black plate, add the PAN protein and the fluorescent probe to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the inhibitor concentration to determine the binding affinity (Kd or IC50).
Plaque Reduction Assay for Antiviral Potency
The plaque reduction assay is a classic virological method used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Protocol: Plaque Reduction Assay [14][15]
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Focus Reduction Assay (FRA)
The FRA is a variation of the plaque reduction assay that is often faster and can be performed in a 96-well format, making it more amenable to higher throughput. Instead of visualizing cell death, this assay uses antibodies to detect infected cells (foci).
Protocol: Focus Reduction Assay [16][17]
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a fixed amount of influenza virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells.
-
Incubate with a primary antibody specific for a viral protein (e.g., nucleoprotein).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a substrate for the enzyme to produce a colored or chemiluminescent signal.
-
Focus Counting: Count the number of foci (infected cells or clusters of cells) in each well using a microscope or an automated plate reader.
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of foci by 50% compared to the untreated control.
Conclusion
The discovery of cap-dependent endonuclease inhibitors represents a significant advancement in the field of influenza therapeutics. By targeting a highly conserved and essential viral enzyme, these drugs offer a novel mechanism of action with the potential to be effective against a broad range of influenza viruses, including those resistant to existing antivirals. The continued development of robust screening assays and a deeper understanding of the molecular interactions between inhibitors and the viral polymerase will be crucial for the discovery of next-generation CEN inhibitors with improved potency and resistance profiles. This technical guide provides a foundational understanding of the core principles and methodologies that are driving this exciting area of drug discovery.
References
- 1. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. Insight into Influenza: A Virus Cap-Snatching [mdpi.com]
- 4. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza virus plaque assay [protocols.io]
- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 16. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
The Core of Cap-Snatching: A Technical Guide to Cap-Dependent Endonuclease Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonucleases (CENs) are critical viral enzymes that play a pivotal role in the transcription and replication of many segmented negative-strand RNA viruses, including influenza viruses (Orthomyxoviridae), bunyaviruses, and arenaviruses.[1][2][3][4] These enzymes are central to a process known as "cap-snatching," a unique mechanism where the virus hijacks the 5' cap structure from host cell messenger RNAs (mRNAs).[1][2][5][6] This stolen cap is then used as a primer to initiate the synthesis of viral mRNAs, allowing them to be recognized and translated by the host's ribosomal machinery.[7][8] Because this mechanism is essential for viral replication and is absent in humans, the cap-dependent endonuclease represents a highly attractive and specific target for the development of novel antiviral therapeutics.[4][9][10]
This guide provides an in-depth examination of the structure, function, and catalytic mechanism of cap-dependent endonucleases, with a focus on the well-studied influenza virus enzyme. It further details relevant experimental protocols and the mechanism of action of targeted antiviral drugs.
The "Cap-Snatching" Mechanism: A Viral Heist
The process of cap-snatching is a multi-step molecular event orchestrated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[11][12][13]
-
Cap Recognition and Binding : The process begins in the nucleus of the infected host cell.[12] The PB2 subunit of the viral polymerase recognizes and binds to the 5' methylated cap structure (m7GpppN) of host pre-mRNAs.[6][13][14]
-
Endonucleolytic Cleavage : Once the host mRNA is bound, the endonuclease activity, residing within the N-terminal domain of the PA subunit (PA-N), cleaves the host mRNA 10 to 14 nucleotides downstream from the cap.[6][7][8][15][16] This releases a short, capped RNA fragment.
-
Primer Utilization and Transcription : This capped fragment is then directed to the catalytic core of the polymerase in the PB1 subunit.[17][18] It serves as a primer for the transcription of viral RNA (vRNA) into viral mRNA, a process catalyzed by PB1.[6][12] The resulting viral mRNAs are chimeras, containing a short host-derived sequence at their 5' end, which allows them to be efficiently translated by the host cell's machinery.[7]
References
- 1. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 2. Conventional and unconventional mechanisms for capping viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crucial role of CA cleavage sites in the cap‐snatching mechanism for initiating viral mRNA synthesis | The EMBO Journal [link.springer.com]
- 6. Cap snatching - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]
- 12. The PA Subunit Is Required for Efficient Nuclear Accumulation of the PB1 Subunit of the Influenza A Virus RNA Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza - Wikipedia [en.wikipedia.org]
- 14. PA Subunit from Influenza Virus Polymerase Complex Interacts with a Cellular Protein with Homology to a Family of Transcriptional Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallization and X-ray crystallographic analysis of the cap-binding domain of influenza A virus H1N1 polymerase subunit PB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The active sites of the influenza cap‐dependent endonuclease are on different polymerase subunits | The EMBO Journal [link.springer.com]
Technical Guide: Properties of Cap-Dependent Endonuclease Inhibitors
Disclaimer: No public information was found for a specific compound designated "Cap-dependent endonuclease-IN-19". This guide provides a comprehensive overview of the core properties of cap-dependent endonuclease inhibitors based on publicly available data for representative molecules of this class, such as baloxavir (B560136) acid and carbamoyl (B1232498) pyridone carboxylic acid (CAPCA) derivatives.
Introduction
Cap-dependent endonuclease (CEN) is a crucial enzyme for the replication of several segmented negative-strand RNA viruses, including influenza viruses and bunyaviruses.[1][2][3][4] This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[5][6][7][8] This process is essential for the virus to hijack the host's cellular machinery for protein synthesis.[9] The cap-dependent endonuclease is an attractive target for antiviral drug development because it is essential for viral replication and is not present in humans.[4]
Inhibitors of this enzyme, such as baloxavir marboxil (the prodrug of baloxavir acid) and novel compounds like carbamoyl pyridone carboxylic acids (CAPCAs), have demonstrated potent antiviral activity.[1][10][11] This guide details the fundamental properties of these inhibitors, including their mechanism of action, quantitative data on their activity, and the experimental protocols used for their characterization.
Mechanism of Action
Cap-dependent endonuclease inhibitors are designed to target the active site of the CEN domain of the viral polymerase. The CEN active site contains a cluster of conserved acidic amino acid residues that coordinate two divalent metal ions, typically manganese (Mn2+), which are essential for its enzymatic activity.[6]
The primary mechanism of action for these inhibitors is the chelation of these essential metal ions in the enzyme's active site.[11] By binding to and sequestering the metal ions, the inhibitors prevent the endonuclease from cleaving host cell mRNA caps, thereby halting the cap-snatching process and inhibiting viral replication.[7][9]
The following diagram illustrates the cap-snatching mechanism and the inhibitory action of a CEN inhibitor.
Quantitative Data
The antiviral activity of cap-dependent endonuclease inhibitors is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce viral replication or enzyme activity by 50%.
Table 1: In Vitro Antiviral Activity of Representative CEN Inhibitors
| Compound/Class | Virus | Cell Line | EC50 / IC50 | Reference |
| Baloxavir acid | Influenza A and B viruses | Various | Varies by strain | [12] |
| CAPCA-1 | La Crosse virus (LACV) | Vero cells | < 1 µM | [10][11] |
| CAPCA-1 | La Crosse virus (LACV) | SH-SY5Y (neuronal) cells | < 1 µM | [10][13] |
| Unnamed CEN Inhibitors | Lassa virus, LCMV, Junin virus | Various | 100- to 1,000-fold more active than ribavirin | [2][4] |
Experimental Protocols
The characterization of cap-dependent endonuclease inhibitors involves a variety of in vitro and cell-based assays.
Cap-Dependent Endonuclease Assay
This biochemical assay directly measures the enzymatic activity of the viral polymerase complex.
-
Objective: To determine the ability of a compound to inhibit the cleavage of a capped RNA substrate by the viral endonuclease.
-
Methodology:
-
Viral RNA polymerase complexes are purified or expressed.
-
A radiolabeled, capped RNA substrate (e.g., AlMV RNA 4 with a 32P-labeled cap) is incubated with the polymerase complex in the presence of 5' and 3' viral RNA (vRNA) to activate the endonuclease activity.[5]
-
The reaction is performed in the presence of varying concentrations of the test inhibitor.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The amount of the specific cleaved, capped RNA fragment is quantified to determine the extent of inhibition.[5]
-
Cell-Based Antiviral Assays
These assays measure the ability of an inhibitor to suppress viral replication in cultured cells.
-
Objective: To determine the concentration of an inhibitor that protects cells from virus-induced cell death (cytopathic effect).
-
Methodology:
-
Monolayers of susceptible cells (e.g., Vero, MDCK) are prepared in 96-well plates.
-
Cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known amount of the virus.
-
After a suitable incubation period (e.g., 3 days), cell viability is assessed using a colorimetric assay such as the MTT assay.[10][14]
-
The EC50 is calculated as the concentration of the compound that results in 50% protection from CPE.[10]
-
-
Objective: To quantify the reduction in infectious virus particles produced in the presence of an inhibitor.
-
Methodology:
-
Confluent cell monolayers are infected with the virus.
-
After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) with various concentrations of the inhibitor.
-
After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
The number of plaques at each inhibitor concentration is counted, and the IC50 is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.[10][12]
-
The following diagram outlines the workflow for a typical plaque reduction assay.
Resistance Selection and Analysis
-
Objective: To identify viral mutations that confer resistance to the inhibitor.
-
Methodology:
-
The virus is passaged multiple times in the presence of sub-lethal concentrations of the inhibitor.[10]
-
The concentration of the inhibitor may be gradually increased in subsequent passages.
-
After several passages, the resulting virus population is cloned, and individual clones are tested for their susceptibility to the inhibitor.
-
The polymerase gene (specifically the PA subunit for influenza) of resistant viruses is sequenced to identify mutations responsible for the reduced susceptibility.[4][10]
-
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a mechanism of action that is distinct from other classes of antivirals. Their potent activity against a range of viruses and the detailed understanding of their interaction with the target enzyme make them a cornerstone of ongoing antiviral research and development. The experimental protocols outlined in this guide are fundamental to the discovery and characterization of new and improved inhibitors of this critical viral enzyme.
References
- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicacions.ub.edu [publicacions.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pnas.org [pnas.org]
Identifying Novel Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics that act on new targets. One of the most promising of these is the cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication. This technical guide provides an in-depth overview of the core strategies for identifying and characterizing novel CEN inhibitors, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.
The Target: Cap-Dependent Endonuclease and the "Cap-Snatching" Mechanism
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA). The CEN enzymatic activity resides within the N-terminal domain of the PA subunit.[1] This endonuclease is critical for the "cap-snatching" process, a unique mechanism whereby the virus hijacks the 5' cap structures from host cell pre-mRNAs.[2] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[3] By inhibiting the CEN, the virus is unable to produce its own mRNA, effectively halting viral replication.[4][5] This mechanism is a prime target for antiviral drug development because it is essential for the virus and absent in the host.
Novel Cap-Dependent Endonuclease Inhibitors
Several CEN inhibitors have been identified, with some reaching clinical use. A notable example is baloxavir (B560136) marboxil, a prodrug that is metabolized to its active form, baloxavir acid.[6] Baloxavir acid is a potent and selective inhibitor of the CEN of both influenza A and B viruses.[7] Other compounds, such as pimodivir (B611791) (VX-787), target the PB2 subunit, also disrupting the cap-snatching process, but through a different mechanism of action.[8] Additionally, novel compounds like ADC189 and various thiophene-based derivatives are under investigation, showing promising antiviral activity.[9][10]
Quantitative Data on CEN Inhibitor Activity
The following tables summarize the in vitro inhibitory activity of several CEN inhibitors against various influenza virus strains.
Table 1: In Vitro Activity of Baloxavir Acid (BXA)
| Influenza Virus Strain/Subtype | Assay Type | IC50 / EC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 (median IC50) | [11] |
| Influenza A (H3N2) | Plaque Reduction | 0.16 (median IC50) | [11] |
| Influenza B (Victoria) | Plaque Reduction | 3.42 (median IC50) | [11] |
| Influenza B (Yamagata) | Plaque Reduction | 2.43 (median IC50) | [11] |
| Influenza A (H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 (mean EC50) | [12] |
| Influenza A (H3N2) | Focus Reduction | 1.2 ± 0.6 (mean EC50) | [12] |
| Influenza B (Victoria) | Focus Reduction | 7.2 ± 3.5 (mean EC50) | [12] |
| Influenza B (Yamagata) | Focus Reduction | 5.8 ± 4.5 (mean EC50) | [12] |
| Influenza A/PR/8/34 (H1N1) with PA-I38T mutation | Plaque Reduction | 54-fold increase in IC50 vs. WT | [11] |
| Influenza B/Victoria/2/1987 with PA-I38T mutation | Plaque Reduction | 13.7-fold increase in IC50 vs. WT | [5] |
Table 2: In Vitro Activity of Pimodivir (VX-787)
| Influenza Virus Strain/Subtype | Assay Type | EC50 (nM) | Reference |
| Influenza A (H1N1) | Not Specified | 8 | [8] |
| Influenza A (H3N2) | Not Specified | 12 | [8] |
| Various Influenza A strains | Not Specified | 0.13 - 3.2 | [8] |
| A(H1N1)pdm09 and A(H3N2) | High-content Imaging Neutralization Test (HINT) | Median IC50s reported | [13] |
Table 3: In Vitro Activity of ADC189
| Influenza Virus Strain/Subtype | Assay Type | EC50 (nmol/L) | Reference |
| Various Influenza strains | Luciferase reporter/CPE inhibition | 0.24 - 15.64 | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of viral replication and the workflows for inhibitor screening is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the cap-snatching mechanism and a typical high-throughput screening workflow for identifying novel CEN inhibitors.
Caption: The influenza virus "cap-snatching" mechanism and point of inhibition.
Caption: A typical workflow for high-throughput screening of CEN inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful identification and characterization of novel inhibitors. The following sections provide methodologies for key assays.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well or 6-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock of known titer (e.g., influenza A/WSN/33)
-
Test compounds
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^5 cells/well).[15] Incubate overnight at 37°C with 5% CO2.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM. The target is to have a countable number of plaques (e.g., 50-100) in the control wells.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Infection: Aspirate the growth medium from the MDCK cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the virus dilution.[4]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and add 1 mL of the overlay medium containing the desired concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour. After fixation, remove the overlay and stain the monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Fluorescence Polarization (FP) Assay
This biochemical assay is suitable for high-throughput screening to identify compounds that bind to the CEN active site.
Materials:
-
Purified recombinant PA N-terminal domain (PAN)
-
Fluorescently labeled tracer molecule that binds to the PAN active site
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 2 mM TCEP, pH 7.4)
-
Test compounds
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation: Prepare solutions of PAN, fluorescent tracer, and test compounds in the assay buffer.
-
Dispensing: In a 384-well plate, add a small volume of the test compound solution.
-
Addition of PAN: Add a solution of PAN to each well.
-
Addition of Tracer: Add the fluorescent tracer solution to all wells. The final concentrations of PAN and the tracer should be optimized to give a stable and robust FP signal.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The binding of the test compound to PAN will displace the fluorescent tracer, leading to a decrease in the FP signal. Calculate the percent inhibition for each compound. For active compounds, perform a dose-response experiment to determine the IC50 value.
Förster Resonance Energy Transfer (FRET)-Based Endonuclease Assay
This assay provides a direct measure of CEN enzymatic activity and is amenable to high-throughput screening.
Materials:
-
Purified recombinant PAN
-
FRET substrate: a short single-stranded DNA or RNA oligonucleotide labeled with a fluorophore at one end and a quencher at the other. The sequence should be a substrate for the PAN endonuclease.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl2)
-
Test compounds
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Addition of PAN: Add a solution of PAN to each well.
-
Initiation of Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by PAN separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity for each compound concentration. Calculate the percent inhibition relative to a no-compound control. Determine the IC50 value from a dose-response curve.
Cell-Based Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of a viral promoter to measure the activity of the viral polymerase complex in a cellular context.
Materials:
-
HEK293T or A549 cells
-
Plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins
-
A reporter plasmid containing a reporter gene flanked by the viral non-coding regions under the control of a Pol I promoter.
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent or fluorescence microscope/plate reader for GFP
Procedure:
-
Cell Seeding: Seed HEK293T or A549 cells in a 96-well plate.
-
Transfection: The next day, co-transfect the cells with the plasmids encoding the viral polymerase components, NP, and the reporter plasmid.
-
Compound Treatment: After transfection, add the test compounds at various concentrations to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Reporter Gene Assay:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP: Measure GFP fluorescence using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of reporter gene expression for each compound concentration compared to a no-compound control. Determine the EC50 value from a dose-response curve. A parallel cytotoxicity assay should be performed to rule out non-specific effects on cell viability.[10]
References
- 1. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Model Visualizing the Process of Viral Plaque Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. m.youtube.com [m.youtube.com]
In Vitro Activity of Cap-Dependent Endonuclease Inhibitors: A Technical Overview of Baloxavir Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro activity of Cap-dependent endonuclease (CEN) inhibitors, with a specific focus on baloxavir (B560136) acid, the active form of the approved antiviral drug baloxavir marboxil. Due to the lack of public information on a specific inhibitor designated "Cap-dependent endonuclease-IN-19," this document will utilize the extensive publicly available data on baloxavir acid as a representative and potent example of this class of antiviral agents.
Core Mechanism of Action
Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1] This enzyme is essential for the "cap-snatching" process, a critical step in viral mRNA biosynthesis where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription.[2] By selectively inhibiting this endonuclease activity, baloxavir acid effectively halts viral gene transcription and replication.[3][4] The PA endonuclease is a highly conserved target among influenza A and B viruses, making it an attractive target for broad-spectrum antiviral development.[5]
Quantitative In Vitro Activity
Baloxavir acid has demonstrated potent in vitro activity against a wide range of influenza viruses, including seasonal strains, zoonotic strains, and variants resistant to other antiviral drug classes like neuraminidase inhibitors.[3][6]
Table 1: In Vitro Efficacy of Baloxavir Acid Against Various Influenza A and B Viruses
| Virus Strain/Subtype | Assay Type | Metric | Value (nmol/L) | Reference |
| Influenza A/WSN/33 (H1N1) | Yield Reduction | EC90 | Not Specified | [4] |
| Influenza B/Hong Kong/5/72 | Yield Reduction | EC90 | Not Specified | [4] |
| A/WSN/33-NA/H274Y (Oseltamivir-resistant) | Yield Reduction | EC90 | Not Specified | [4] |
| H5N1, H5N6, H5N8 Variants | Drug Susceptibility | Mean EC90 | 0.7 - 1.5 | [7] |
| A/Hong Kong/483/1997 (H5N1) | Drug Susceptibility | Mean EC90 | 0.7 - 1.6 | [7] |
| Influenza A(H1N1)pdm09 | CPE-based | EC50 | 0.0175–10 (Concentration Range Used) | [8] |
| Influenza A(H3N2) | CPE-based | EC50 | 0.39–200 (Concentration Range Used) | [8] |
Note: The exact EC90 values for A/WSN/33 and B/Hong Kong/5/72 were not explicitly stated in the provided text, but the dose-response curves indicated potent inhibition.[4] The concentration ranges for A(H1N1)pdm09 and A(H3N2) reflect the dilutions used in the described experiments to determine EC50.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to characterize the activity of baloxavir acid.
Cap-Dependent Endonuclease (CEN) Enzymatic Assay
This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the viral polymerase.
-
Enzyme Source: Purified influenza virus ribonucleoproteins (vRNPs) or recombinant PA subunit.
-
Substrate: A labeled capped RNA molecule.
-
Procedure:
-
The viral polymerase (or PA subunit) is incubated with the test compound (e.g., baloxavir acid) at various concentrations.
-
The capped RNA substrate is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the RNA cleavage products are analyzed, often by gel electrophoresis.
-
-
Endpoint: The concentration of the inhibitor that reduces the endonuclease cleavage activity by 50% (IC50) is determined.[4]
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay assesses the ability of a compound to protect cells from virus-induced death.
-
Cells: Madin-Darby canine kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection.
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed, and serial dilutions of the test compound are added.
-
A known amount of influenza virus is then added to the wells.
-
The plates are incubated for several days until CPE is observed in the virus control wells (no compound).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake).
-
-
Endpoint: The effective concentration that inhibits the viral cytopathic effect by 50% (EC50) is calculated.[9]
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of the inhibitor.
-
Cells: Typically performed in MDCK or other susceptible cell lines.
-
Procedure:
-
Confluent cell monolayers are infected with a specific multiplicity of infection (MOI) of the influenza virus.
-
After a brief adsorption period, the virus inoculum is removed, and media containing serial dilutions of the test compound is added.
-
The infected cells are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
The culture supernatant, containing progeny virions, is collected.
-
The viral titer in the supernatant is determined by a TCID50 (50% tissue culture infective dose) assay or a plaque assay.
-
-
Endpoint: The effective concentration that reduces the viral yield by 90% (EC90) or 50% (EC50) is determined.[4]
Visualizations
Signaling Pathway: The Cap-Snatching Mechanism and Inhibition by Baloxavir Acid
Caption: Mechanism of influenza virus "cap-snatching" and its inhibition by baloxavir acid.
Experimental Workflow: Virus Yield Reduction Assay
Caption: Workflow for determining antiviral efficacy using a virus yield reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Cap-Dependent Endonuclease Inhibitors: A Technical Guide for Researchers
An in-depth exploration of the mechanism, classification, and evaluation of cap-dependent endonuclease inhibitors, offering a critical resource for scientists and drug developers in the field of antiviral research.
The emergence of novel and drug-resistant viral strains underscores the urgent need for innovative antiviral therapies. Cap-dependent endonuclease (CEN), a crucial enzyme in the replication of influenza and other viruses, has emerged as a promising target for a new class of antiviral drugs. This technical guide provides a comprehensive overview of CEN inhibitors, detailing their mechanism of action, diverse chemical scaffolds, and the experimental methodologies used for their evaluation.
The Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention
Many segmented negative-sense RNA viruses, including influenza viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their own messenger RNA (mRNA). This process is orchestrated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).
The cap-snatching process can be broken down into the following key steps:
-
Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine (B147621) cap) of host cell pre-mRNAs.
-
Endonuclease Cleavage: The N-terminal domain of the PA subunit, which houses the cap-dependent endonuclease active site, then cleaves the host pre-mRNA a short distance (typically 10-13 nucleotides) downstream from the cap.
-
Primer Generation: This cleavage event generates a short, capped RNA fragment that serves as a primer for viral mRNA synthesis.
-
Viral Transcription: The PB1 subunit, which contains the polymerase active site, then uses this capped primer to initiate the transcription of the viral RNA genome into viral mRNA.
By targeting the endonuclease activity of the PA subunit, CEN inhibitors effectively block this cap-snatching process, thereby preventing the synthesis of viral mRNA and halting viral replication.
Classes and Efficacy of Cap-Dependent Endonuclease Inhibitors
CEN inhibitors represent a growing class of antiviral agents with diverse chemical structures. The most prominent example is baloxavir marboxil, a prodrug that is rapidly converted to its active form, baloxavir acid.
Baloxavir and its Derivatives
Baloxavir acid functions by chelating the two essential metal ions (typically magnesium or manganese) in the active site of the PA endonuclease, thereby preventing its enzymatic activity.[1] This mechanism of action is distinct from that of neuraminidase inhibitors, another major class of anti-influenza drugs, which reduces the likelihood of cross-resistance.[2]
Recent research has focused on developing derivatives of baloxavir to improve its efficacy and overcome potential resistance. For instance, thiophene-based derivatives have shown excellent anti-influenza activity, comparable to baloxavir, with improved oral bioavailability.
Other Notable CEN Inhibitors
Beyond baloxavir, researchers are exploring other chemical scaffolds for CEN inhibition. These include:
-
ADC189: A novel CEN inhibitor that has demonstrated potent antiviral activity against a wide range of influenza viruses, comparable to baloxavir marboxil.[3]
-
AV5116: A derivative identified through modification of the triazine ring of baloxavir, showing a strong inhibitory effect on the endonuclease.[1]
-
Carbamoyl Pyridone Carboxylic Acids (CAPCAs): One such inhibitor, CAPCA-1, has shown potent anti-LACV (La Crosse virus) activity, highlighting the potential for broad-spectrum application of CEN inhibitors against other bunyaviruses.
Quantitative Efficacy Data
The efficacy of CEN inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. These values represent the concentration of the inhibitor required to inhibit 50% of the endonuclease activity or viral replication in cell culture, respectively. A lower value indicates higher potency.
| Inhibitor | Virus Strain | Assay Type | IC50/EC50 (nM) | Reference |
| Baloxavir Acid | Influenza A (H1N1) | PA Endonuclease Assay | 1.4 - 3.1 | [4] |
| Influenza B | PA Endonuclease Assay | 4.5 - 8.9 | [4] | |
| Influenza A (H1N1)pdm09 | Focus Reduction Assay | 0.28 (median) | [5] | |
| Influenza A (H3N2) | Focus Reduction Assay | 0.16 (median) | [5] | |
| Influenza B (Victoria) | Focus Reduction Assay | 3.42 (median) | [5] | |
| Influenza B (Yamagata) | Focus Reduction Assay | 2.43 (median) | [5] | |
| Influenza A (H1N1)pdm09 (I38T mutant) | Plaque Reduction Assay | 54-fold increase vs. WT | [5] | |
| ATV2301 | Influenza A (H1N1) | Cell-based Assay | 1.88 | [6] |
| Influenza A (H3N2) | Cell-based Assay | 4.77 | [6] | |
| AV5116 | Influenza Endonuclease | Endonuclease Inhibition Assay | 0.286 µM | [1] |
| Baloxavir Derivative I-4 | Influenza Endonuclease | Endonuclease Inhibition Assay | 3.29 µM | [1] |
| Baloxavir Derivative II-2 | Influenza Endonuclease | Endonuclease Inhibition Assay | 1.46 µM | [1] |
Experimental Protocols for Evaluating CEN Inhibitors
The evaluation of CEN inhibitors involves a series of in vitro and cell-based assays to determine their enzymatic inhibition, antiviral activity, and cytotoxicity.
Endonuclease Activity Assay (Fluorescence Polarization)
This high-throughput assay measures the ability of a compound to bind to the endonuclease active site.
Principle: A fluorescently labeled probe that binds to the PA endonuclease active site is used. When the probe is bound to the larger enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.5).
-
Dilute the purified PA endonuclease domain protein to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorescent probe and the test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add the PA endonuclease protein.
-
Add the test compound at various concentrations.
-
Add the fluorescent probe.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.
Protocol Outline:
-
Cell Seeding:
-
Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates and incubate overnight to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the test compound.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virions to adjacent cells.
-
Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques (areas of dead cells).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control.
-
Determine the EC50 value.
-
Focus Reduction Assay
This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells (foci) before visible plaques are formed, making it faster.
Protocol Outline:
-
Cell Seeding and Infection: Follow steps 1 and 2 of the plaque reduction assay protocol.
-
Overlay and Incubation: An overlay is applied, and the incubation period is typically shorter (e.g., 24-48 hours).
-
Immunostaining:
-
Fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with a primary antibody specific for a viral protein (e.g., influenza nucleoprotein).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored precipitate in the presence of the enzyme.
-
-
Focus Counting and Data Analysis:
-
Count the number of stained foci.
-
Calculate the EC50 value as in the plaque reduction assay.
-
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of a compound.
Protocol Outline:
-
Infection and Treatment:
-
Infect a monolayer of cells with influenza virus at a specific multiplicity of infection (MOI).
-
Treat the infected cells with different concentrations of the test compound.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for viral replication and release of progeny virions into the supernatant.
-
Virus Quantification:
-
Collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
-
Data Analysis:
-
Calculate the reduction in viral yield at each compound concentration compared to the untreated control.
-
Determine the EC50 value.
-
Signaling Pathways and Molecular Interactions
The PA subunit of the influenza virus polymerase does not act in isolation. It interacts with various host and viral factors, and these interactions can influence its function and present additional targets for therapeutic intervention.
One notable interaction is between the PA subunit and the host's interferon regulatory factor 3 (IRF3).[2][7] The N-terminal endonuclease domain of PA has been shown to interact with IRF3, leading to the inhibition of the interferon-β (IFN-β) signaling pathway.[2] This represents a mechanism by which the influenza virus can suppress the host's innate immune response.
Conclusion and Future Directions
Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza and potentially other viral diseases. Their novel mechanism of action provides a valuable therapeutic option, particularly in the face of growing resistance to existing antiviral drugs. The continued exploration of new chemical scaffolds and a deeper understanding of the molecular interactions of the PA subunit will be crucial for the development of next-generation CEN inhibitors with improved potency, broader spectrum of activity, and a higher barrier to resistance. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising antiviral candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza A Virus PA Antagonizes Interferon-β by Interacting with Interferon Regulatory Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Cap-Dependent Endonuclease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonucleases are crucial viral enzymes, particularly for segmented negative-sense RNA viruses like influenza. These enzymes cleave the 5' cap structure from host cell pre-mRNAs, a process termed "cap-snatching".[1][2][3] The resulting capped RNA fragments are then utilized as primers to initiate the transcription of viral mRNAs, making this process essential for viral replication.[1][2] The absence of a homologous enzyme in humans makes the cap-dependent endonuclease an attractive target for the development of novel antiviral therapeutics.[4]
These application notes provide detailed protocols for three common in vitro assays to measure cap-dependent endonuclease activity: a Fluorescence Resonance Energy Transfer (FRET)-based assay, a Fluorescence Polarization (FP) assay, and a Biotin-Streptavidin Pull-down assay. These assays are fundamental for screening and characterizing potential inhibitors of cap-dependent endonuclease activity.
Mechanism of Cap-Dependent Endonuclease Activity (Cap-Snatching)
The cap-snatching process is a multi-step enzymatic reaction catalyzed by the viral RNA-dependent RNA polymerase (RdRp) complex. In influenza virus, this complex consists of three subunits: PA, PB1, and PB2.[1] The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][2] This capped RNA fragment then serves as a primer for the PB1 subunit, which carries out the synthesis of viral mRNA using the viral RNA as a template.[2]
Caption: The cap-snatching mechanism of influenza virus.
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory activities of known cap-dependent endonuclease inhibitors determined by various in vitro assays. This data can serve as a reference for control experiments and for comparison of newly identified compounds.
| Compound | Assay Type | Target Virus/Enzyme | IC50 (nM) | Reference(s) |
| Baloxavir acid | Enzymatic | Influenza A PA | 2.5 | [5] |
| Compound A (diketo acid) | FRET | Influenza A Trimer | 17.7 | [6] |
| Compound B (diketo acid) | FRET | Influenza A Trimer | 15.6 | [6] |
| Compound 71 (pyridinone) | Enzymatic | Influenza A PA | 14 | [7] |
| DPBA | FRET | Influenza A PA | 13,200 | [8] |
| Lifitegrast | Gel-based | Influenza A PA | 32,820 | [9] |
Experimental Protocols
FRET-Based Cap-Dependent Endonuclease Assay
This assay provides a continuous, real-time measurement of endonuclease activity and is well-suited for high-throughput screening. The principle involves a short RNA substrate labeled with a fluorophore and a quencher at its 5' and 3' ends, respectively. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.[10][11]
a. Preparation of FRET RNA Substrate:
-
Chemically synthesize a short RNA oligonucleotide (e.g., 20 nucleotides) with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., Iowa Black).[10][11]
-
Alternatively, a capped FRET substrate can be prepared by in vitro transcription using a fluorescently labeled cap analog.[12]
-
Purify the FRET RNA substrate by HPLC to ensure high purity.
b. Endonuclease Reaction:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl₂).[10]
-
In a 96-well or 384-well plate, add the following components:
-
Reaction Buffer
-
Test inhibitor (at various concentrations, with DMSO as a vehicle control)
-
Recombinant cap-dependent endonuclease (e.g., influenza PA/PB1/PB2 trimer at a final concentration of 5 nM).[6]
-
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET RNA substrate (e.g., final concentration of 120 nM).[10]
c. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for 6-FAM) at regular intervals using a fluorescence plate reader.[10]
-
The rate of increase in fluorescence is proportional to the endonuclease activity.
-
To determine the IC50 value of an inhibitor, plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Caption: Principle of the FRET-based endonuclease assay.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger endonuclease protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This assay can be used in a competitive format to screen for inhibitors that displace the fluorescent tracer from the enzyme's active site.[13][14]
a. Reagents and Preparation:
-
Fluorescent Tracer: A small molecule inhibitor of the endonuclease labeled with a fluorophore (e.g., fluorescein).
-
Recombinant Endonuclease: Purified cap-dependent endonuclease protein.
-
Assay Buffer: A buffer that maintains the stability and activity of the enzyme (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20).
b. Assay Protocol:
-
In a black, low-volume 96-well or 384-well plate, add the following:
-
Assay Buffer
-
Fluorescent tracer at a fixed concentration (e.g., 10 nM).
-
Recombinant endonuclease at a fixed concentration (determined by titration to give an optimal FP window).
-
Test inhibitor at various concentrations.
-
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
c. Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * [1 - (P - P_min) / (P_max - P_min)], where P is the observed polarization, P_min is the polarization of the free tracer, and P_max is the polarization of the tracer bound to the enzyme.[15]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Principle of the Fluorescence Polarization assay.
Biotin-Streptavidin Pull-Down Assay
This is an endpoint assay that directly measures the cleavage of a biotinylated capped RNA substrate. The full-length biotinylated RNA can be captured by streptavidin-coated beads. After the endonuclease reaction, the cleaved, non-biotinylated cap-containing fragment is released into the supernatant, while the remaining biotinylated part of the RNA remains bound to the beads. The amount of cleaved product in the supernatant can then be quantified.
a. Preparation of Biotinylated Capped RNA Substrate:
-
In vitro transcribe a short RNA (e.g., 50-100 nucleotides) in the presence of a biotinylated nucleotide (e.g., Biotin-16-UTP).
-
Alternatively, a chemically synthesized biotinylated RNA can be used.[16]
-
The 5' end of the RNA must be capped using a capping enzyme system (e.g., vaccinia capping enzyme) and S-adenosyl methionine.
-
Purify the biotinylated capped RNA substrate using chromatography or gel electrophoresis.[17]
b. Endonuclease Reaction and Pull-Down:
-
Set up the endonuclease reaction as described for the FRET assay, using the biotinylated capped RNA as the substrate.
-
Stop the reaction by adding EDTA.
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated RNA to bind to the beads.[18][19]
-
Separate the beads from the supernatant using a magnetic stand. The supernatant will contain the cleaved, non-biotinylated, cap-containing fragment.
-
Wash the beads several times with a wash buffer to remove any unbound molecules.[19]
c. Detection and Quantification:
-
The amount of cleaved product in the supernatant can be quantified by various methods, such as:
-
Radiolabeling: If a radiolabeled cap was used, the radioactivity in the supernatant can be measured by scintillation counting.
-
RT-qPCR: The cleaved RNA fragment can be reverse transcribed and quantified by quantitative PCR.[20]
-
Gel Electrophoresis: The supernatant can be run on a denaturing polyacrylamide gel, and the cleaved product can be visualized by staining (e.g., with SYBR Gold) and quantified by densitometry.
-
Caption: Workflow of the Biotin-Streptavidin Pull-Down assay.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. esrf.fr [esrf.fr]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis and evaluation of fluorescent cap analogues for mRNA labelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis of biotin labelled cap analogue--incorporable into mRNA transcripts and promoting cap-dependent translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Screening and Characterization of Cap-Dependent Endonuclease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cap-dependent endonuclease, an essential enzyme for the replication of certain viruses like influenza, has emerged as a critical target for novel antiviral therapeutics.[1][2] This enzyme facilitates a unique "cap-snatching" mechanism, where the virus cleaves the 5' cap from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[3] Inhibiting this process effectively halts viral replication, making cap-dependent endonuclease inhibitors a promising class of antiviral drugs.[1][3] Baloxavir marboxil is a notable example of a cap-dependent endonuclease inhibitor that has received approval for treating influenza infections.[3][4] This document provides detailed protocols for the screening and characterization of potential cap-dependent endonuclease inhibitors using both biochemical and cell-based assays.
Mechanism of Action: The "Cap-Snatching" Pathway
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, orchestrates the cap-snatching process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, followed by cleavage of the pre-mRNA downstream of the cap by the endonuclease activity residing in the PA subunit.[5] This stolen capped RNA fragment is then used by the PB1 subunit to initiate transcription of the viral genome.
Caption: The "Cap-Snatching" mechanism of influenza virus and the point of inhibition.
Experimental Protocols
A multi-faceted approach employing both biochemical and cell-based assays is crucial for the comprehensive evaluation of cap-dependent endonuclease inhibitors.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of the cap-dependent endonuclease and the inhibitory potential of test compounds in a cell-free system.
This high-throughput assay measures the binding of a fluorescently labeled probe to the endonuclease active site.[6] Inhibition is detected by a decrease in fluorescence polarization as the inhibitor displaces the probe.
Protocol:
-
Reagents and Materials:
-
Recombinant cap-dependent endonuclease (e.g., PA N-terminal domain).
-
Fluorescently labeled probe that binds to the active site.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20).
-
Test compounds and positive control inhibitor (e.g., Baloxavir acid).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the test compound dilutions.
-
Add the recombinant endonuclease to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add the fluorescently labeled probe to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
This assay utilizes a short RNA substrate with a fluorophore and a quencher at opposite ends. Cleavage by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Recombinant cap-dependent endonuclease.
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-quencher labeled RNA).
-
Assay buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MnCl₂).[7]
-
Test compounds and positive control inhibitor.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the microplate, add the test compounds and the recombinant endonuclease.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET-based RNA substrate.
-
Monitor the increase in fluorescence intensity over time (kinetic assay) or measure the endpoint fluorescence after a fixed incubation period (e.g., 60 minutes at 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates or the endpoint fluorescence for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Cell-Based Assays
Cell-based assays are essential for evaluating the antiviral activity of inhibitors in a more biologically relevant context, considering factors like cell permeability and cytotoxicity.
This classic virology assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[8][9]
Protocol:
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer.
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free medium containing trypsin.
-
Infect the cell monolayers with a low multiplicity of infection (MOI) of influenza virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a mixture of agarose (B213101) and medium containing the different concentrations of the test compound.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis:
-
Count the number of plaques for each compound concentration.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the half-maximal effective concentration (EC₅₀) value.
-
This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.[10]
Protocol:
-
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluence.
-
Infect the cells with influenza virus at a defined MOI in the presence of serial dilutions of the test compound.
-
Incubate for 24-48 hours at 37°C.
-
Collect the culture supernatants.
-
Determine the viral titer in the supernatants using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
-
Data Analysis:
-
Calculate the reduction in viral titer (log₁₀ TCID₅₀/mL or PFU/mL) for each compound concentration.
-
Determine the EC₅₀ value.
-
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.
Protocol:
-
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the test compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) value.
-
Data Presentation and Interpretation
Summarize the quantitative data in a structured table for easy comparison of the inhibitory and cytotoxic properties of the compounds.
| Compound | IC₅₀ (nM) (FP Assay) | EC₅₀ (nM) (Plaque Reduction) | CC₅₀ (µM) (MTT Assay) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Compound A | 15 | 30 | >100 | >3333 |
| Compound B | 50 | 120 | 50 | 417 |
| Baloxavir Acid (Control) | 5 | 10 | >100 | >10000 |
A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.
Experimental Workflow Visualization
Caption: Workflow for screening and characterizing cap-dependent endonuclease inhibitors.
By following these detailed protocols, researchers can effectively identify and characterize novel cap-dependent endonuclease inhibitors, contributing to the development of new antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent endonuclease-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-19 is a potent, spirocyclic pyridone derivative that functions as an inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is crucial for the replication of several viruses, including influenza A and B viruses, through a mechanism known as "cap-snatching."[1][2] In this process, the viral RNA polymerase cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses these capped fragments as primers to synthesize its own viral mRNAs.[1][3] By targeting the CEN activity located in the polymerase acidic (PA) subunit of the viral RNA polymerase, this compound effectively blocks viral transcription and subsequent replication.[1][4]
These application notes provide detailed protocols for utilizing this compound in cell culture-based antiviral assays. The methodologies described herein are designed to assess the compound's efficacy and cytotoxicity, which are critical parameters in the evaluation of new antiviral agents. While specific data for this compound is not extensively published, the provided protocols are based on established methods for characterizing CEN inhibitors, such as Baloxavir acid. The quantitative data presented are for Baloxavir acid and should serve as a reference for designing experiments with this compound.
Mechanism of Action: Cap-Snatching Inhibition
The cap-snatching mechanism is a key process for influenza and other segmented negative-strand RNA viruses to produce viral mRNAs that can be translated by the host cell machinery. The process is initiated by the binding of the PB2 subunit of the viral RNA polymerase to the 5' cap of a host pre-mRNA. Subsequently, the endonuclease domain of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral RNA into mRNA.
Quantitative Data Summary
The following tables summarize the in vitro activity of the well-characterized cap-dependent endonuclease inhibitor, Baloxavir acid. This data is provided as a reference to aid in the experimental design for evaluating this compound. The half-maximal effective concentration (EC50) indicates the concentration of the compound that inhibits viral replication by 50%, while the half-maximal cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid (Reference CEN Inhibitor)
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | MDCK | Plaque Reduction | 1.0 ± 0.7 | [5] |
| Influenza A (H1N1) | Calu-3 | Virus Yield Reduction | 0.6 ± 0.2 | [5] |
| Influenza A (H3N2) | MDCK | Plaque Reduction | 0.3 ± 0.1 | [5] |
| Influenza B | MDCK | Plaque Reduction | 18.9 ± 4.6 | [5] |
| Influenza A (H5N1) | MDCK | Plaque Reduction | 0.46 - 0.98 | [6] |
| Influenza A (H7N9) | MDCK | Plaque Reduction | 0.46 - 0.98 | [6] |
Table 2: In Vitro Cytotoxicity of Baloxavir Acid (Reference CEN Inhibitor)
| Cell Line | Incubation Time (h) | Assay Type | CC50 (µM) | Reference |
| MDCK | 48 | CellTiter-Glo | 9.56 | [6] |
| MDCK-SIAT1 | 24 | Cell Viability | 34.1 ± 1.9 | [7] |
| MDCK-SIAT1 | 48 | Cell Viability | 10.1 ± 2.1 | [7] |
| MDCK-SIAT1 | 72 | Cell Viability | 7.8 ± 0.9 | [7] |
| Calu-3 | - | Cell Viability | >10 | [7] |
| NHBE | - | Cell Viability | >10 | [7] |
Experimental Protocols
The following are detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture.
Experimental Workflow Overview
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with DMSO) and a cell-free blank.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Efficacy - Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of MDCK cells in 6-well or 12-well plates
-
Influenza virus stock of known titer (PFU/mL)
-
This compound
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow MDCK cells to a confluent monolayer in 6-well or 12-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. In separate tubes, mix the compound dilutions with a standardized amount of influenza virus (to yield 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cells with 2 mL of agarose or Avicel overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Antiviral Efficacy - Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of the compound.
Materials:
-
MDCK cells in 24-well or 48-well plates
-
Influenza virus stock
-
This compound
-
Infection medium
Procedure:
-
Cell Seeding and Infection: Seed MDCK cells and grow to confluence. Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh infection medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Harvesting: Collect the cell culture supernatants at the end of the incubation period.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. Determine the EC50 or EC90 (concentration inhibiting 90% of viral yield) by plotting the log of the viral titer reduction against the log of the compound concentration.[8]
Conclusion
This compound represents a promising candidate for antiviral drug development due to its targeted inhibition of the viral cap-snatching mechanism. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its antiviral activity and cytotoxicity. Researchers are encouraged to use the provided data on Baloxavir acid as a benchmark and to empirically determine the optimal experimental conditions for this compound. A thorough evaluation of its efficacy, toxicity, and selectivity will be crucial for its further development as a potential therapeutic agent.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. esrf.fr [esrf.fr]
- 5. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Cap-dependent Endonuclease Inhibitor-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN), an essential component of the influenza virus polymerase complex, plays a pivotal role in viral replication through a unique "cap-snatching" mechanism.[1][2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNA.[1][3][4] The critical nature of this enzyme in the viral life cycle and its absence in humans make it an attractive target for the development of novel antiviral therapeutics.[2][5] Cap-dependent endonuclease-IN-19 is a potent and selective small molecule inhibitor designed to target this enzymatic activity. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound and similar compounds.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[1] The cap-dependent endonuclease activity is located within the PA subunit.[1][6][7] The process begins with the PB2 subunit binding to the 5' cap of host pre-mRNAs.[4] This is followed by the endonuclease domain of the PA subunit cleaving the capped RNA 10-13 nucleotides downstream from the cap.[4] These capped fragments then serve as primers for the viral PB1 subunit to initiate transcription of viral mRNAs. This compound exerts its antiviral effect by binding to the active site of the endonuclease, preventing the cleavage of host mRNAs and thereby inhibiting viral gene transcription and replication.
Figure 1. Mechanism of "Cap-Snatching" and Inhibition by this compound.
Data Presentation
The following table summarizes the inhibitory activities of various cap-dependent endonuclease inhibitors against influenza viruses from in vitro assays. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.
| Compound | Virus Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| Baloxavir (B560136) | Influenza A | Endonuclease Inhibition | 7.45 | [8] |
| Compound I-4 | Influenza A | Endonuclease Inhibition | 3.29 | [8] |
| Compound II-2 | Influenza A | Endonuclease Inhibition | 1.46 | [8] |
| Baloxavir marboxil | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.00048 - 0.00073 | [9] |
| Baloxavir marboxil | Influenza A (H3N2) | Plaque Reduction | 0.00049 - 0.00098 | [9] |
| Baloxavir marboxil | Influenza B | Plaque Reduction | 0.0019 - 0.0038 | [9] |
Experimental Protocols
In Vitro Cap-dependent Endonuclease Inhibition Assay
This assay biochemically determines the direct inhibitory effect of a compound on the endonuclease activity of the influenza virus polymerase complex.
Materials:
-
Purified influenza virus ribonucleoprotein (vRNP) complexes
-
32P-labeled capped RNA substrate (e.g., AlMV RNA 4)
-
Test compound (this compound)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)
-
RNA loading dye
-
Denaturing polyacrylamide gel (20%)
-
Phosphorimager system
Protocol:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the purified vRNP complexes with the test compound dilutions and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the 32P-labeled capped RNA substrate.
-
Incubate the reaction mixture for 60 minutes at 30°C.[4]
-
Stop the reaction by adding an equal volume of RNA loading dye containing formamide.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a 20% denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the results using a phosphorimager system and quantify the band intensities to determine the extent of inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the endonuclease activity by 50%.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Test compound (this compound)
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce approximately 50-100 plaques per well and incubate for 1 hour at 37°C.
-
During incubation, prepare various concentrations of this compound in an overlay medium (e.g., DMEM with 0.8% agarose and TPCK-trypsin).
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.
In Vivo Efficacy Study in a Mouse Model
This protocol assesses the therapeutic efficacy of the compound in a living organism.
Materials:
-
BALB/c mice (6-8 weeks old)[1]
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34)
-
Test compound (this compound) formulated for oral or other appropriate route of administration
-
Vehicle control
-
Anesthetic for intranasal inoculation
Protocol:
-
Acclimatize the mice for at least 3 days before the experiment.
-
On day 0, lightly anesthetize the mice and intranasally inoculate them with a lethal dose of the influenza virus.[1]
-
Randomize the infected mice into different treatment groups (e.g., vehicle control, oseltamivir (B103847) positive control, and different doses of this compound).
-
Initiate treatment at a specified time post-infection (e.g., 24 hours). Administer the compounds according to the planned dosing regimen (e.g., once or twice daily for 5 days).
-
Monitor the mice daily for changes in body weight and survival for at least 14 days.
-
In a separate cohort of mice, euthanize subgroups at different time points (e.g., days 3 and 6 post-infection) to collect lung tissues for viral titer determination by plaque assay or TCID50.
-
Analyze the data to evaluate the effect of the treatment on survival rates, body weight changes, and lung viral titers.
Figure 2. General experimental workflow for the evaluation of Cap-dependent endonuclease inhibitors.
References
- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active sites of the influenza cap‐dependent endonuclease are on different polymerase subunits | The EMBO Journal [link.springer.com]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. czc.hokudai.ac.jp [czc.hokudai.ac.jp]
- 6. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Potency of Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease, an essential enzyme for viruses like influenza, is a critical target for antiviral drug development. This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell pre-mRNAs to prime its own mRNA synthesis.[1][2] Inhibiting this endonuclease activity is a promising strategy to block viral replication.[1][3][4] The development of potent inhibitors, such as baloxavir (B560136) marboxil, has highlighted the importance of this target.[3][5][6]
These application notes provide detailed protocols for robust biochemical and cell-based assays to accurately measure the potency of cap-dependent endonuclease inhibitors. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in the screening and characterization of novel antiviral compounds.
Diagram of the Cap-Snatching Mechanism
The following diagram illustrates the "cap-snatching" mechanism employed by influenza virus, which is the target of cap-dependent endonuclease inhibitors.
Caption: The influenza virus cap-snatching mechanism and the point of inhibitor action.
Biochemical Assays for Inhibitor Potency
Biochemical assays offer a direct measure of an inhibitor's effect on the endonuclease enzyme in a controlled, cell-free environment.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay continuously monitors endonuclease activity in real-time by measuring the cleavage of a fluorophore- and quencher-labeled RNA substrate.[7][8][9] Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.
Experimental Workflow:
Caption: Workflow for the FRET-based endonuclease inhibitor assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, and 0.05% Tween 20.
-
Enzyme Stock: Recombinant cap-dependent endonuclease (e.g., influenza PA subunit) diluted in assay buffer to the desired concentration (e.g., 20 nM).
-
Substrate Stock: A synthetic 20-nucleotide RNA labeled with a 5' fluorophore (e.g., 6-FAM) and a 3' quencher (e.g., Iowa Black) diluted in assay buffer (e.g., 120 nM).[9]
-
Inhibitor Stock: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (96- or 384-well plate):
-
Add 2 µL of serially diluted inhibitor or vehicle (DMSO) to each well.
-
Add 10 µL of the endonuclease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 8 µL of the FRET-labeled RNA substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., excitation at 488 nm, emission at 518 nm) every minute for 60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based, no-wash immunoassay can be adapted to measure the interaction between the endonuclease and a biotinylated, capped RNA substrate. Inhibition of this interaction by a compound results in a decreased AlphaLISA signal.
Experimental Workflow:
Caption: Workflow for the AlphaLISA-based endonuclease inhibitor assay.
Protocol:
-
Reagent Preparation:
-
AlphaLISA Buffer: As recommended by the manufacturer.
-
Reagents: His-tagged endonuclease, biotinylated capped RNA substrate, Streptavidin-coated Donor beads, and anti-His Acceptor beads.
-
Inhibitor Stock: Prepare serial dilutions of the test compound.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of serially diluted inhibitor or vehicle to each well.
-
Add 5 µL of a mix containing the His-tagged endonuclease and the biotinylated capped RNA substrate.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a mix containing Streptavidin-Donor beads and anti-His Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data to determine the IC₅₀ value.
-
Cell-Based Assays for Inhibitor Potency
Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more biologically relevant context, taking into account factors like cell permeability and cytotoxicity.
Plaque Reduction Assay
This is a conventional method to assess the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.[5][12]
Protocol:
-
Cell Seeding: Seed a 6-well plate with a suitable cell line (e.g., MDCK cells) to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a known titer of influenza virus for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the test inhibitor.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀, the concentration that reduces the plaque number by 50%.[12]
Virus Yield Reduction Assay (qRT-PCR)
This assay quantifies the amount of viral RNA released into the cell culture supernatant, providing a measure of viral replication.[13]
Protocol:
-
Cell Seeding and Infection: Seed cells in a 96-well plate and infect with influenza virus as described for the plaque reduction assay.
-
Treatment: After infection, replace the medium with fresh medium containing serial dilutions of the inhibitor.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).[13][14]
-
RNA Extraction: Collect the cell culture supernatant and extract viral RNA using a commercial kit.
-
qRT-PCR: Quantify the viral RNA levels using quantitative reverse transcription PCR (qRT-PCR) targeting a conserved viral gene.
-
Data Analysis: Determine the inhibitor concentration that reduces the viral RNA yield by 50% (IC₅₀).[13]
Cytopathic Effect (CPE) Inhibition Assay (MTT Assay)
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).[13][14] Cell viability is often assessed using MTT or similar reagents.
Protocol:
-
Cell Seeding and Infection: Seed cells in a 96-well plate and infect with influenza virus.
-
Treatment: Add serial dilutions of the inhibitor to the infected cells.
-
Incubation: Incubate for 3-4 days until significant CPE is observed in the virus control wells.[13]
-
Cell Viability Measurement: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell protection for each inhibitor concentration. The EC₅₀ (50% effective concentration) is determined from the dose-response curve. A parallel cytotoxicity assay (CC₅₀) on uninfected cells should also be performed to assess compound toxicity.[13]
Data Presentation
Quantitative data from the potency assays should be summarized in a clear and structured table to facilitate easy comparison of different inhibitors.
Table 1: Potency of Cap-Dependent Endonuclease Inhibitors in Various Assays
| Compound ID | FRET Assay IC₅₀ (µM) | AlphaLISA IC₅₀ (µM) | Plaque Reduction IC₅₀ (µM) | Virus Yield Reduction IC₅₀ (µM) | CPE Inhibition EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Inhibitor A | 0.025 | 0.030 | 0.15 | 0.12 | 0.20 | > 50 | > 250 |
| Inhibitor B | 1.46 | 1.55 | 5.2 | 4.8 | 6.1 | > 100 | > 16 |
| Baloxavir[10] | 0.00745 | - | - | - | - | - | - |
| Compound I-4[10] | 0.00329 | - | - | - | - | - | - |
| Compound II-2[10] | 0.00146 | - | - | - | - | - | - |
Note: The values for Baloxavir, Compound I-4, and Compound II-2 are from a fluorescence-based enzymatic assay and are included for comparison.[10] The other values are hypothetical for illustrative purposes.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for assessing the potency of cap-dependent endonuclease inhibitors. A combination of biochemical and cell-based assays is essential for a thorough characterization of potential antiviral agents, from initial screening of compound libraries to the detailed evaluation of lead candidates. Consistent data analysis and clear presentation are crucial for making informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. The active sites of the influenza cap‐dependent endonuclease are on different polymerase subunits | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive detection of endonuclease activity and inhibition using gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real time kinetics of restriction endonuclease cleavage monitored by fluorescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 11. ww2.amstat.org [ww2.amstat.org]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cap-dependent Endonuclease Inhibitor IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-19 (CEN-IN-19) is a potent, spirocyclic pyridone derivative that acts as an inhibitor of the influenza A virus cap-dependent endonuclease (CEN).[1][2] This enzyme is a critical component of the viral RNA polymerase complex and is essential for the "cap-snatching" mechanism, a process whereby the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[3][4] By inhibiting this endonuclease activity, CEN-IN-19 effectively blocks viral transcription and replication.
These application notes provide a comprehensive overview of the synthesis of CEN-IN-19, including detailed protocols for its preparation and methods for evaluating its biological activity. While the specific experimental details for the synthesis of this compound are primarily detailed within patent literature (CN111410661A and CN112047945B), this document outlines a representative synthetic route based on the known chemistry of similar spirocyclic pyridone inhibitors. Additionally, protocols for key biological assays to determine the compound's efficacy are provided.
Chemical Information
| Compound Name | This compound |
| CAS Number | 2567929-06-8 |
| Molecular Formula | C28H31N3O |
| Description | A potent spirocyclic pyridone derivative inhibitor of influenza A virus cap-dependent endonuclease. |
Signaling Pathway and Mechanism of Action
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain within the PA subunit cleaves the host mRNA downstream of the cap. This capped fragment then serves as a primer for the synthesis of viral mRNA by the PB1 polymerase subunit.[3][5]
This compound exerts its antiviral effect by targeting the active site of the PA endonuclease. By binding to this site, it prevents the cleavage of host pre-mRNAs, thereby inhibiting the initiation of viral mRNA synthesis and halting viral replication.[1][2]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of spirocyclic pyridone derivatives like CEN-IN-19 typically involves a multi-step sequence. The following is a representative protocol based on the general synthesis of similar compounds. Note: Specific reagents, reaction conditions, and yields for CEN-IN-19 are detailed in the patent literature and may vary.
Workflow for the Synthesis of a Spirocyclic Pyridone Core:
Figure 2: General workflow for the synthesis of CEN-IN-19.
Detailed Protocol for a Key Synthetic Step (Representative Example):
Step 1: Synthesis of a Spirocyclic Intermediate
-
Reaction Setup: To a solution of a suitable substituted pyridone (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH or KHMDS, 1.1 equivalents) at 0 °C.
-
Addition of Electrophile: Stir the mixture at 0 °C for 30 minutes, then add a solution of the dielectrophile (1.1 equivalents) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spirocyclic intermediate.
Subsequent steps would involve the modification of functional groups on the spirocyclic core to arrive at the final structure of this compound.
Biological Assays
1. Cap-dependent Endonuclease Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of CEN-IN-19 on the enzymatic activity of the influenza virus PA endonuclease.
-
Principle: A fluorogenic substrate is used that is cleaved by the endonuclease, resulting in an increase in fluorescence. The presence of an inhibitor will prevent this cleavage and thus reduce the fluorescence signal.
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, a divalent cation (e.g., MnCl2), and a reducing agent (e.g., DTT).
-
Add recombinant influenza PA endonuclease to the wells of a microplate.
-
Add serial dilutions of this compound (or a vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
2. Cell-based Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of CEN-IN-19 to inhibit influenza virus replication in a cellular context.
-
Principle: The formation of viral plaques (areas of cell death) in a monolayer of susceptible cells is inhibited by the presence of an effective antiviral compound.
-
Protocol:
-
Seed a susceptible cell line (e.g., MDCK cells) in multi-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of influenza virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
3. Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity of the compound to the host cells.
-
Principle: The metabolic activity of viable cells is measured by their ability to reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of this compound.
Table 1: Synthesis and Characterization Data (Representative)
| Step | Product | Yield (%) | Purity (HPLC, %) | ¹H NMR | Mass Spec (m/z) |
| 1 | Spirocyclic Intermediate | Data not available | Data not available | Conforms to structure | [M+H]⁺ calculated and found |
| 2 | Final Product (CEN-IN-19) | Data not available | Data not available | Conforms to structure | [M+H]⁺ calculated and found |
Table 2: In Vitro and Cell-Based Activity Data (Representative)
| Compound | CEN Inhibition IC50 (nM) | Antiviral Activity EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CEN-IN-19 | Data not available | Data not available | Data not available | Data not available |
| Reference Inhibitor |
Note: Specific quantitative data for this compound is not publicly available in non-patent literature. The tables are provided as a template for data presentation.
Conclusion
This compound represents a promising scaffold for the development of novel anti-influenza therapeutics. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of this and similar compounds. For researchers in the field of antiviral drug discovery, these methodologies offer a starting point for the development of next-generation influenza inhibitors targeting the cap-dependent endonuclease. Further investigation into the structure-activity relationship and pharmacokinetic properties of this class of compounds is warranted to advance their therapeutic potential.
References
Application Notes and Protocols for High-Throughput Screening of CEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere (CEN) proteins are fundamental to the faithful segregation of chromosomes during cell division. Their dysregulation is a hallmark of cancer, leading to chromosomal instability and aneuploidy. This makes CEN proteins, such as the mitotic kinesin CENP-E and the centromeric histone H3 variant CENP-A, attractive targets for the development of novel anti-cancer therapeutics. High-throughput screening (HTS) plays a pivotal role in identifying small molecule inhibitors of these essential proteins. These application notes provide detailed protocols for HTS assays and subsequent validation experiments to identify and characterize novel CEN inhibitors.
Featured CEN Inhibitor: GSK923295
GSK923295 is a potent and selective allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[1] It was identified through a high-throughput screen of compounds that inhibit the microtubule-stimulated ATPase activity of CENP-E.[2] GSK923295 binds to a site distinct from the ATP and microtubule binding sites, stabilizing the CENP-E motor domain's interaction with microtubules and inhibiting the release of inorganic phosphate (B84403).[1] This leads to a failure of chromosomes to align at the metaphase plate, triggering a prolonged mitotic arrest and subsequent apoptosis in cancer cells.
Quantitative Data: In Vitro Activity of CENP-E Inhibitors
The following tables summarize the in vitro potency of the CENP-E inhibitor GSK923295 across a wide range of human cancer cell lines. A second table provides data for another potent imidazo[1,2-a]pyridine-based CENP-E inhibitor.
Table 1: Growth Inhibition (GI₅₀) of GSK923295 in Human Cancer Cell Lines [3][4]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| A549 | Lung Carcinoma | 25 |
| HCT-116 | Colon Carcinoma | 28 |
| HeLa | Cervical Adenocarcinoma | 29 |
| MDA-MB-231 | Breast Adenocarcinoma | 31 |
| K-562 | Chronic Myeloid Leukemia | 18 |
| RPMI-8226 | Multiple Myeloma | 16 |
| PC-3 | Prostate Adenocarcinoma | 40 |
| OVCAR-3 | Ovarian Adenocarcinoma | 33 |
| SF-268 | CNS Glioblastoma | 35 |
| UO-31 | Renal Carcinoma | 22 |
| Median GI₅₀ across 237 cell lines | Various | 32 |
| Average GI₅₀ across 237 cell lines | Various | 253 |
Table 2: In Vitro Potency of Imidazo[1,2-a]pyridine CENP-E Inhibitor (+)-(S)-12 [5]
| Parameter | Cell Line | Value (nM) |
| IC₅₀ (CENP-E Inhibition) | - | 3.6 |
| EC₅₀ (p-HH3 Elevation) | HeLa | 180 |
| GI₅₀ (Growth Inhibition) | HeLa | 130 |
Experimental Protocols
Protocol 1: High-Throughput Screening for CENP-E ATPase Inhibitors
This protocol describes a biochemical assay for a high-throughput screen to identify inhibitors of the microtubule-stimulated ATPase activity of the CENP-E motor domain. The release of inorganic phosphate (Pi) is detected using a malachite green-based colorimetric assay.
Materials:
-
Purified recombinant human CENP-E motor domain (e.g., residues 2-340 with a C-terminal His-tag)
-
Taxol-stabilized microtubules
-
ATP
-
Assay Buffer (e.g., PEM25: 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA)
-
Compound library dissolved in DMSO
-
Malachite Green Reagent
-
384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CENP-E motor domain in Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of taxol-stabilized microtubules in Assay Buffer.
-
Prepare a working solution of ATP in Assay Buffer. The concentration should be at or near the Kₘ for ATP.
-
Prepare a positive control inhibitor (if available) and a negative control (DMSO).
-
-
Assay Setup:
-
Dispense a small volume (e.g., 100 nL) of each compound from the library into individual wells of a 384-well plate.
-
Add the CENP-E motor domain and microtubule solution to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding the ATP solution to each well.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a period that allows for linear phosphate production in the DMSO control wells (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of inorganic phosphate released by adding the Malachite Green Reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and no-enzyme controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Cell-Based Assay for Mitotic Arrest
This protocol uses flow cytometry to quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with a CEN inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and reagents
-
CEN inhibitor (e.g., GSK923295)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the CEN inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to determine the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G2/M phase. An increase in the G2/M population indicates mitotic arrest.
-
Protocol 3: Immunofluorescence for Mitotic Phenotypes
This protocol describes the use of immunofluorescence microscopy to visualize the cellular effects of CEN inhibitors, such as chromosome misalignment and spindle abnormalities.
Materials:
-
Cells grown on coverslips
-
CEN inhibitor
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-histone H3 (Ser10) for mitotic cells)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the CEN inhibitor for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Wash again with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Staining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Look for characteristic phenotypes of CEN inhibition, such as misaligned chromosomes and abnormal mitotic spindles.
-
Visualizations
Caption: High-throughput screening workflow for CEN inhibitor discovery.
Caption: CENP-E signaling pathway and the mechanism of its inhibition.
Caption: Simplified CENP-A assembly pathway in the cell cycle.
References
Application Notes and Protocols for Studying Cap-Dependent Endonuclease Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the efficacy and pharmacokinetics of Cap-dependent Endonuclease (CEN) inhibitors, a class of antiviral drugs targeting influenza and other viruses. The protocols and data presented are primarily based on studies of baloxavir (B560136) marboxil, a first-in-class CEN inhibitor, and other emerging compounds in this class, and can be adapted for the study of novel CEN inhibitors like "Cap-dependent endonuclease-IN-19".
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease is a critical enzyme for many RNA viruses, including influenza. This enzyme, located in the PA subunit of the viral RNA polymerase complex, is responsible for a process called "cap-snatching".[1][2] During cap-snatching, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses these capped fragments as primers to synthesize its own viral mRNAs.[3] This process is essential for viral gene transcription and replication.[2]
CEN inhibitors, such as baloxavir acid (the active form of baloxavir marboxil), act by chelating the divalent metal ions (Mg2+ or Mn2+) in the active site of the endonuclease.[1][4] This action blocks the cap-snatching process, thereby preventing the synthesis of viral proteins and halting viral replication.[3][5] This unique mechanism of action makes CEN inhibitors effective against a broad range of influenza A and B viruses, including strains resistant to other antiviral drugs like neuraminidase inhibitors.[1][3] Furthermore, because humans do not have a homologous cap-dependent endonuclease, these inhibitors are highly specific to the virus, suggesting a favorable safety profile.[4]
Animal Models for In Vivo Efficacy Studies
A variety of animal models are utilized to evaluate the in vivo efficacy of CEN inhibitors against influenza virus infections. The choice of model often depends on the specific research question, such as therapeutic efficacy, prophylactic potential, or activity against highly pathogenic strains.
Commonly used animal models include:
-
Mice: The most frequently used model due to their cost-effectiveness, ease of handling, and the availability of numerous inbred strains.[6] Mouse models are well-established for studying influenza pathogenesis and for evaluating antiviral efficacy, with endpoints such as survival rates, body weight changes, and viral titers in the lungs.[2][7]
-
Ferrets: Ferrets are considered a gold-standard model for influenza research as they are naturally susceptible to human influenza viruses and can transmit the virus through respiratory droplets, mimicking human transmission.[6]
-
Non-human primates (e.g., Cynomolgus Macaques): These models are particularly valuable for studying highly pathogenic avian influenza (HPAI) viruses, such as H7N9, as the disease progression and immune response can more closely resemble that in humans.[8][9]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vivo efficacy of a novel Cap-dependent endonuclease inhibitor like IN-19.
Murine Model of Influenza Infection
This protocol describes a lethal mouse model of influenza A virus infection to evaluate the therapeutic efficacy of a CEN inhibitor.
Materials:
-
Specific pathogen-free female BALB/c mice (6-8 weeks old)
-
Influenza A virus strain (e.g., A/WSN/33 (H1N1))
-
CEN inhibitor (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oseltamivir phosphate (B84403) (positive control)
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Madin-Darby canine kidney (MDCK) cells
-
Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin-streptomycin)
-
Tissue homogenizer
-
96-well plates
Procedure:
-
Virus Propagation and Titer Determination: Propagate the influenza virus in MDCK cells. Determine the 50% tissue culture infectious dose (TCID50) of the viral stock using standard virological techniques.
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5 x LD50) of the influenza virus in a 50 µL volume of sterile PBS.
-
Treatment:
-
Randomly divide the infected mice into treatment and control groups (n=5-10 per group).
-
Administer the CEN inhibitor (e.g., IN-19) orally at various doses (e.g., 1, 5, 15 mg/kg) twice daily for 5 days, starting 48 hours post-infection.
-
Administer the vehicle control and the positive control (oseltamivir, e.g., 5 mg/kg) on the same schedule.
-
-
Monitoring:
-
Monitor the mice daily for 14 days post-infection for survival and body weight changes.
-
Euthanize mice that lose more than 25% of their initial body weight.
-
-
Viral Titer in Lungs:
-
On day 3 post-infection, euthanize a subset of mice from each group.
-
Aseptically collect the lungs and homogenize them in sterile PBS.
-
Determine the viral titer in the lung homogenates using a TCID50 assay on MDCK cells.
-
Pharmacokinetic (PK) Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a CEN inhibitor.
Materials:
-
Healthy, non-infected BALB/c mice (6-8 weeks old)
-
CEN inhibitor (e.g., this compound)
-
Administration vehicle
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of the CEN inhibitor to a group of mice.
-
Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the parent drug and its active metabolite (if applicable) using a validated LC-MS/MS method.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.[10]
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vivo Efficacy of CEN Inhibitor IN-19 against Influenza A Virus in Mice
| Treatment Group | Dose (mg/kg, bid) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 TCID50/mL) on Day 3 |
| Vehicle Control | - | 0 | 25 | 6.5 ± 0.5 |
| IN-19 | 1 | 40 | 18 | 4.2 ± 0.4 |
| 5 | 80 | 10 | 2.1 ± 0.3 | |
| 15 | 100 | 5 | < 1.0 | |
| Oseltamivir | 5 | 100 | 8 | 3.5 ± 0.4 |
Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
Table 2: Pharmacokinetic Parameters of IN-19 in Mice Following a Single Oral Dose
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |
| IN-19 | 10 | 1500 | 2.0 | 12000 | 8.5 |
| Active Metabolite | - | 2500 | 4.0 | 25000 | 79.1 |
Data are hypothetical and based on typical profiles of similar compounds like baloxavir.[5]
Concluding Remarks
The protocols and data presentation formats provided here offer a robust framework for the preclinical evaluation of novel Cap-dependent endonuclease inhibitors like IN-19. These studies are crucial for establishing proof-of-concept, determining optimal dosing regimens, and advancing promising candidates toward clinical development. The unique mechanism of action of CEN inhibitors holds significant promise for the treatment of influenza and potentially other viral infections, making rigorous preclinical assessment in relevant animal models an essential step in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Baloxavir Marboxil: A Cap-Dependent Endonuclease Inhibitor for the Treatment of Influenza_Chemicalbook [chemicalbook.com]
- 6. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cap-dependent Endonuclease-IN-19 for Broad-Spectrum Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-19 is a potent, spirocyclic pyridone derivative that acts as an inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is crucial for the "cap-snatching" mechanism employed by a range of viruses, including influenza viruses and bunyaviruses, to initiate the transcription of their own mRNA. By targeting this essential viral process, which is absent in host cells, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics with a high therapeutic index.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the utilization of this compound in antiviral screening assays.
Mechanism of Action: The "Cap-Snatching" Inhibition
Many segmented negative-strand RNA viruses, such as influenza, rely on a unique mechanism called "cap-snatching" to synthesize their viral mRNAs. The viral RNA-dependent RNA polymerase (RdRp) complex, which includes the cap-dependent endonuclease, cleaves the 5' cap structure along with a short nucleotide sequence from host pre-mRNAs.[1][7][8] These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This process is essential for the virus to produce its own proteins and replicate.[7] this compound specifically inhibits the endonuclease activity of the viral polymerase, thereby preventing the cleavage of host mRNAs and halting viral replication.[6]
Caption: Inhibition of the viral "cap-snatching" mechanism by this compound.
Broad-Spectrum Antiviral Potential
The cap-snatching mechanism is conserved across several viral families, making its inhibitors, like this compound, candidates for broad-spectrum antiviral drugs.[2][3][5] Research on similar CEN inhibitors has demonstrated activity against a variety of viruses, including:
-
Bunyavirales: Including pathogens that cause viral hemorrhagic fevers like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus.[2][3][4][5][11]
While specific data for this compound against a wide range of viruses is not extensively published, its class of compounds shows significant promise for broad-spectrum activity.
Quantitative Data Summary
Quantitative data for this compound is currently limited in the public domain. The tables below are illustrative and based on reported values for other potent cap-dependent endonuclease inhibitors to provide a reference for expected potency.
Table 1: In Vitro Antiviral Activity of Representative CEN Inhibitors
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference Compound |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.28 | Baloxavir (B560136) Acid |
| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.16 | Baloxavir Acid |
| Influenza B/Victoria | MDCK | Plaque Reduction | 3.42 | Baloxavir Acid |
| Influenza B/Yamagata | MDCK | Plaque Reduction | 2.43 | Baloxavir Acid |
| LCMV | KB | MTT Assay | <1 | Compound B |
| JUNV | HEK293T | MTT Assay | <1 | Compound B |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data for Baloxavir Acid from[12]. Data for Compound B from[2].
Table 2: Cytotoxicity of Representative CEN Inhibitors
| Cell Line | Assay Type | CC50 (µM) | Reference Compound |
| MDCK | Not specified | >10 | Baloxavir Acid |
| KB | MTT Assay | >10 | Compound B |
| HEK293T | MTT Assay | >10 | Compound B |
CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells. Data for Baloxavir Acid from preclinical studies. Data for Compound B from[2].
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity of this compound.
Protocol 1: In Vitro Antiviral Activity Screening (Plaque Reduction Assay)
This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/H1N1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose (B213101) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin). The final DMSO concentration should be less than 0.5%.
-
Virus Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compound solutions to the respective wells.
-
Agarose Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with agarose overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for the in vitro plaque reduction assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compound.
Materials:
-
Host cell line (e.g., MDCK, HEK293T)
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
References
- 1. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:2567929-06-8 | Chemsrc [chemsrc.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cap-Dependent Endonuclease Assays
Welcome to the Technical Support Center for Cap-Dependent Endonuclease (CEN) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental setup and execution of these assays.
Troubleshooting Guide
This guide addresses common issues encountered during cap-dependent endonuclease assays in a question-and-answer format.
Question: Why am I getting no or very low endonuclease activity?
Answer:
Several factors can contribute to low or absent enzyme activity. Consider the following potential causes and solutions:
-
Inactive Enzyme:
-
Improper Storage: Ensure the enzyme has been consistently stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Expired Reagents: Verify that the enzyme and all other reagents are within their expiration dates.
-
Solution: Test the enzyme's activity with a reliable positive control substrate known to be cleaved efficiently. If the control fails, the enzyme is likely inactive, and a new aliquot should be used.
-
-
Sub-optimal Reaction Conditions:
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of essential cofactors are critical. Most viral endonucleases require a divalent cation, typically manganese (Mn²⁺), for activity. Magnesium (Mg²⁺) can sometimes substitute but is often less effective.[1]
-
Incorrect Temperature: The optimal temperature for endonuclease activity can vary between different viral enzymes. Incubating at a non-optimal temperature will reduce efficiency.
-
Solution: Prepare fresh reaction buffers and verify the final concentrations of all components. Consult the literature for the optimal pH, salt, and Mn²⁺ concentration for the specific endonuclease being studied. Optimize the incubation temperature by performing a temperature gradient experiment.
-
-
Substrate Issues:
-
Poor Substrate Quality: The capped RNA substrate must be of high purity and integrity. Degradation or impurities can inhibit the reaction.
-
Lack of a 5' Cap: The endonuclease is dependent on the 5' cap structure for recognition. Ensure your substrate has a proper m7GpppN cap. For influenza virus polymerase, both the 5' and 3' ends of the viral RNA are required for full activation of the endonuclease.[2]
-
Solution: Purify the RNA substrate using a reliable method. Verify the presence and integrity of the 5' cap. For influenza assays, ensure the appropriate viral RNA ends are present.[2]
-
-
Presence of Inhibitors:
-
Contaminants in Enzyme or Substrate Preparation: EDTA, high concentrations of salts, or residual purification reagents (e.g., phenol, ethanol) can inhibit endonuclease activity.
-
Solution: Re-purify the enzyme or substrate preparations. Ensure all buffers are made with nuclease-free water.
-
Question: My assay shows a high background signal. What are the common causes and solutions?
Answer:
High background can mask the specific signal and make data interpretation difficult. Here are some common reasons and how to address them:
-
Non-specific Nuclease Contamination:
-
Contaminated Enzyme Preparation: The purified endonuclease may be contaminated with other nucleases that degrade the substrate in a cap-independent manner.
-
Solution: Include a "no-enzyme" control to assess substrate degradation in the reaction buffer alone. If degradation is observed, the buffer may be contaminated. Also, run a control with a catalytically inactive mutant of the endonuclease; if degradation is still observed, the enzyme preparation is likely contaminated.[3] Adding a general RNase inhibitor that does not affect the specific endonuclease of interest can sometimes help. For some assays, transfer RNA can be added as an inhibitor of non-specific nucleases.[4]
-
-
Substrate Instability:
-
Inherently Unstable RNA: The RNA substrate itself may be prone to degradation under the assay conditions (e.g., high temperature, non-optimal pH).
-
Solution: Optimize the assay conditions to ensure substrate stability. This may involve adjusting the pH or incubation time.
-
-
Issues with Detection Method (FRET-based assays):
-
Probe Design: A poorly designed FRET probe can lead to a high background signal due to spontaneous unquenching.
-
Solution: Ensure the FRET pair (fluorophore and quencher) and the probe sequence are optimized for maximal quenching in the intact state and efficient de-quenching upon cleavage.
-
Question: The results of my assay are inconsistent and not reproducible. What could be the problem?
Answer:
Inconsistent results are often due to small variations in experimental setup. To improve reproducibility, consider the following:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated enzyme or inhibitors, can lead to significant variability.
-
Solution: Use calibrated pipettes and prepare master mixes for reagents whenever possible to ensure consistency across wells.
-
Incomplete Mixing: Failure to properly mix the reaction components can result in uneven enzyme and substrate distribution.
-
Solution: Gently mix all components thoroughly before incubation. Avoid vigorous vortexing that could denature the enzyme.
-
Variable Incubation Times: Inconsistent timing of reaction initiation and termination can lead to variable results, especially in kinetic assays.
-
Solution: Use a multichannel pipette to start and stop reactions simultaneously. For kinetic assays, ensure the plate reader is set up correctly for timed measurements.
-
Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.
-
Solution: Use a plate sealer during incubations. Avoid using the outer wells of the plate for critical samples, or fill them with buffer or water to minimize evaporation from adjacent wells.
Frequently Asked Questions (FAQs)
Q1: What are the different types of cap-dependent endonuclease assays?
A1: Several assay formats are commonly used:
-
Gel-Based Assays: These traditional assays use a radiolabeled or fluorescently labeled capped RNA substrate. The reaction products are separated by polyacrylamide gel electrophoresis (PAGE), and the cleavage is visualized and quantified.
-
FRET-Based Assays: These assays utilize a short RNA substrate with a fluorophore and a quencher at opposite ends. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence. This method is amenable to high-throughput screening.[5][6]
-
Pull-Down Assays: In this format, a biotinylated capped RNA substrate is used. After the endonuclease reaction, the uncleaved substrate is captured using streptavidin beads. The amount of cleaved, non-captured product can then be quantified.
Q2: What is the role of Mn²⁺ in the cap-dependent endonuclease reaction?
A2: The active site of many viral cap-dependent endonucleases, including that of influenza virus, contains two metal ions, typically Mn²⁺, which are essential for catalytic activity.[7] These ions are coordinated by conserved acidic amino acid residues and are directly involved in the phosphodiester bond cleavage. The concentration of Mn²⁺ in the reaction buffer is a critical parameter to optimize.
Q3: Can I use Mg²⁺ instead of Mn²⁺ in my assay?
A3: While some endonucleases can utilize Mg²⁺, Mn²⁺ is generally the preferred cofactor for cap-dependent endonucleases and often results in significantly higher activity.[1] If you are not seeing activity with Mg²⁺, switching to Mn²⁺ is recommended.
Q4: How does the "cap-snatching" process work?
A4: Cap-snatching is a mechanism used by some viruses, like influenza and bunyaviruses, to acquire a 5' cap for their own mRNAs. The viral RNA-dependent RNA polymerase binds to a host cell's pre-mRNA and the endonuclease domain cleaves off the 5' end, including the cap. This capped fragment is then used as a primer to initiate the transcription of viral genes.[5]
Q5: What are some known inhibitors of cap-dependent endonucleases?
A5: Several compounds are known to inhibit cap-dependent endonucleases, making them attractive antiviral drug candidates. A well-known example is baloxavir (B560136) marboxil, an approved anti-influenza drug. Other experimental inhibitors include 4-substituted 2,4-dioxobutanoic acid compounds and various other small molecules.[8]
Data Presentation
Table 1: IC₅₀ Values of Selected Cap-Dependent Endonuclease Inhibitors
| Inhibitor | Virus | Assay Type | IC₅₀ |
| Baloxavir acid | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.22 nM[9] |
| Baloxavir acid | Influenza A (H3N2) | Plaque Reduction | 0.90 nM[9] |
| Baloxavir acid | Influenza B/Victoria-lineage | Focus Reduction | 3.42 nM[3] |
| Baloxavir acid | Influenza B/Yamagata-lineage | Focus Reduction | 2.43 nM[3] |
| DPBA | Influenza A | In vitro transcription | 2 µM[3] |
| AV5116 | Influenza Endonuclease | Enzymatic | 0.286 µM[10] |
| Compound 71 | Influenza A (H1N1) | Enzymatic | 14 nM[11] |
Table 2: General Optimal Reaction Conditions for Viral Cap-Dependent Endonuclease Assays
| Parameter | Influenza Virus | Bunyavirus |
| pH | 7.0 - 8.0 | 7.5 - 8.5 |
| Temperature | 30 - 37°C | 25 - 37°C |
| Divalent Cation | Mn²⁺ (preferred) | Mn²⁺ |
| Cation Concentration | 1 - 5 mM | 1 - 2 mM |
Note: These are general ranges, and optimal conditions should be determined empirically for each specific enzyme and assay system.
Experimental Protocols
1. Gel-Based Cap-Dependent Endonuclease Assay
This protocol is adapted from methods used for influenza virus endonuclease.
Materials:
-
Purified cap-dependent endonuclease
-
5' radiolabeled (e.g., ³²P) or fluorescently labeled capped RNA substrate
-
10x Endonuclease Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 1 M KCl, 10 mM MnCl₂, 10 mM DTT)
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing, e.g., 15-20% acrylamide, 8 M urea)
-
TBE buffer
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL 10x Endonuclease Reaction Buffer
-
X µL Purified endonuclease (to final desired concentration)
-
X µL Labeled capped RNA substrate (to final desired concentration, e.g., 10,000 cpm)
-
Nuclease-free water to 20 µL
-
-
Initiate the reaction by transferring the tubes to the optimal incubation temperature (e.g., 30°C).
-
Incubate for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated sufficiently.
-
Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. Cleavage is indicated by the appearance of smaller product bands.
2. FRET-Based Cap-Dependent Endonuclease Assay
This protocol is a general guide for a high-throughput assay.
Materials:
-
Purified cap-dependent endonuclease
-
FRET-based RNA substrate (e.g., 5'-fluorophore, 3'-quencher)
-
10x Endonuclease Reaction Buffer
-
Nuclease-free water
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a master mix of the FRET substrate in 1x Endonuclease Reaction Buffer.
-
Dispense the substrate solution into the wells of the microplate.
-
Add potential inhibitors at various concentrations to the appropriate wells.
-
To initiate the reaction, add the purified endonuclease to the wells.
-
Immediately place the plate in the plate reader and begin kinetic measurements of fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the endonuclease activity.
-
For endpoint assays, incubate the plate for a fixed time (e.g., 30-60 minutes) at the optimal temperature before reading the fluorescence.
Visualizations
Caption: General workflow for cap-dependent endonuclease assays.
Caption: The viral cap-snatching mechanism.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Solis BioDyne | Troubleshooting guide for end-point PCR [solisbiodyne.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T7 Endonuclease Assay [protocols.io]
- 10. The active sites of the influenza cap‐dependent endonuclease are on different polymerase subunits | The EMBO Journal [link.springer.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cap-dependent Endonuclease Inhibitor Solubility
Welcome to the technical support center for optimizing the solubility of Cap-dependent Endonuclease (CEN) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Poor solubility is a common challenge that can impact experimental reproducibility and the overall success of your research. This guide offers systematic approaches to diagnose and resolve solubility issues with your CEN inhibitors.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My CEN inhibitor precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
Answer:
Precipitation upon dilution into an aqueous buffer is a classic sign of a compound with low aqueous solubility. This can lead to inaccurate and unreliable results in your experiments. Here is a systematic approach to troubleshoot this issue:
-
Decrease the Final Compound Concentration: The simplest first step is to lower the final concentration of your inhibitor in the assay. It's possible you are exceeding its maximum solubility in the final buffer composition.
-
Optimize the DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, high final concentrations can be toxic to cells or interfere with enzyme activity. However, a small percentage of DMSO in the final solution is often necessary to maintain solubility. Experiment with a range of final DMSO concentrations (e.g., 0.1% to 1%) to find a balance between solubility and biological compatibility.
-
Perform a Buffer Screening: The pH and composition of your buffer can significantly impact the solubility of your compound.[1][2][3]
-
pH Adjustment: If your inhibitor has ionizable groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent.[4][5] For an acidic compound, increasing the pH above its pKa will increase solubility. For a basic compound, lowering the pH below its pKa will have the same effect. Test a range of buffers with different pH values to find the optimal condition.
-
Buffer Type: Different buffer systems can influence solubility. Consider screening common biological buffers such as Phosphate-Buffered Saline (PBS), HEPES, and Tris at various molarities.
-
-
Incorporate Co-solvents or Excipients: If the above steps are insufficient, you may need to consider more advanced formulation strategies. These are particularly relevant for in vivo studies.
-
Co-solvents: Solvents like ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol can be used in combination with water to increase the solubility of hydrophobic compounds.
-
Excipients: Surfactants (e.g., Tween-80, Cremophor EL) or cyclodextrins can be used to create formulations that enhance solubility.
-
Question 2: I am observing high variability in my biological assay results. Could this be related to the solubility of my CEN inhibitor?
Answer:
Yes, poor solubility is a very likely cause of high variability in biological assays. If your compound is not fully dissolved, the actual concentration in your assay will be inconsistent from well to well and from experiment to experiment. This is often due to working with a compound concentration that is at or above its limit of kinetic solubility in the assay medium.
To address this, you should:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration at which your compound remains in solution in your specific assay buffer. A detailed protocol for this is provided below.
-
Work Below the Solubility Limit: Once you have determined the kinetic solubility, ensure that all your experiments are conducted at a concentration well below this limit to ensure the compound is fully dissolved.
-
Visually Inspect Your Assay Plates: Before reading your assay results, visually inspect the wells (e.g., with a microscope) for any signs of compound precipitation.
-
Filter Your Compound Solution: For critical experiments, you can filter your diluted compound solution through a 0.22 µm filter to remove any undissolved particles before adding it to your assay.
Frequently Asked Questions (FAQs)
What are the primary factors that influence the solubility of a small molecule inhibitor?
The solubility of a small molecule like a CEN inhibitor is influenced by several physicochemical properties of the compound and the solvent system. Key factors include:
-
Lipophilicity: Highly lipophilic (greasy) molecules tend to have lower aqueous solubility.
-
Crystal Lattice Energy: The strength of the interactions between molecules in the solid state. A higher lattice energy results in lower solubility.
-
Ionization (pKa): The solubility of ionizable molecules is highly dependent on the pH of the solution.
-
Molecular Weight and Shape: Larger molecules often have lower solubility.
-
Solvent Properties: The pH, ionic strength, and presence of co-solvents in the buffer system are critical.[1][2]
-
Temperature: Solubility can be temperature-dependent, though the effect varies between compounds.
How do I select the best buffer for my solubility experiments?
When selecting a buffer, consider the following:
-
pH Range: Choose a buffer whose pKa is within one pH unit of your desired experimental pH to ensure adequate buffering capacity.[1]
-
Compatibility: Ensure the buffer does not interact with your compound or interfere with your assay. For example, phosphate (B84403) buffers can sometimes precipitate with compounds containing certain metal ions.
-
Biological Relevance: For cellular assays, use a buffer that is physiologically relevant and non-toxic to the cells.
What is the difference between kinetic and thermodynamic solubility?
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (typically 24-48 hours). This measurement is crucial for formulation development.[6]
-
Kinetic Solubility: This is a measure of how much of a compound, dissolved in a concentrated organic solvent stock (like DMSO), can be added to an aqueous buffer before it precipitates. This is the more relevant measurement for most in vitro biological assays where compounds are introduced from a DMSO stock.[6]
Can I use additives to improve the solubility of my CEN inhibitor?
Yes, various additives can be used to enhance solubility, particularly for in vivo studies or challenging in vitro experiments. Common approaches include:
-
Co-solvents: Such as ethanol, PEG 300/400, or propylene glycol.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles to encapsulate and solubilize hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
How should I store my CEN inhibitor to maintain its integrity and solubility?
For long-term storage, it is generally recommended to store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. For stock solutions in an organic solvent like DMSO, store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the stock solution to warm to room temperature and vortex briefly to ensure it is fully dissolved.
Quantitative Data Summary
The following tables provide examples of how different conditions can affect the solubility of a hypothetical CEN inhibitor.
Table 1: Effect of pH on the Solubility of Hypothetical Ionizable CEN Inhibitors
| pH | Hypothetical Acidic Inhibitor (pKa = 5.0) Solubility (µg/mL) | Hypothetical Basic Inhibitor (pKa = 8.0) Solubility (µg/mL) |
| 3.0 | 5 | >200 |
| 5.0 | 10 | 150 |
| 7.0 | >200 | 10 |
| 9.0 | >200 | 2 |
Table 2: Kinetic Solubility of a Hypothetical CEN Inhibitor in Different Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | Maximum Kinetic Solubility (µM) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 10% Ethanol | 15 |
| 5% PEG400 | 30 |
Experimental Protocols
Protocol 1: Plate-Based Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the kinetic solubility of your compound in a specific buffer.
Materials:
-
CEN inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer of choice
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare a Serial Dilution of the Compound: In a 96-well plate, prepare a serial dilution of your 10 mM stock solution in 100% DMSO. For example, a 2-fold serial dilution from 10 mM down to ~20 µM.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate.
-
Add Assay Buffer: Rapidly add a larger volume (e.g., 198 µL) of your chosen assay buffer to each well to achieve the desired final concentration and a final DMSO concentration of 1%.
-
Incubate and Read:
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline is the estimated kinetic solubility.
Protocol 2: Buffer Screening for Solubility Optimization
This protocol helps identify the optimal buffer system for your compound.
Materials:
-
CEN inhibitor
-
A panel of buffers (e.g., acetate (B1210297) pH 4.0, MES pH 6.0, PBS pH 7.4, Tris pH 8.0)
-
DMSO
-
Microcentrifuge tubes
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare Supersaturated Solutions: Add an excess amount of the solid CEN inhibitor to a microcentrifuge tube containing each of the different buffers.
-
Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant from each tube, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC or a solvent in which the compound is highly soluble for UV-Vis).
-
Quantify Concentration: Determine the concentration of the dissolved compound in each buffer using a pre-validated HPLC method or by measuring UV absorbance against a standard curve.
-
Analyze Results: Compare the measured solubility values across the different buffer conditions to identify the optimal buffer for your compound.
Visualizations
Below are diagrams illustrating key workflows and concepts for optimizing solubility.
References
Technical Support Center: Troubleshooting Poor Results with CEN Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cap-Dependent Endonuclease (CEN) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for viral CEN inhibitors?
A1: Viral Cap-Dependent Endonuclease (CEN) is an essential enzyme for many viruses, such as influenza and bunyaviruses.[1][2] It mediates a process called "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2][3] CEN inhibitors block this process, thereby preventing viral transcription and replication.[2][3] Since CEN is a viral-specific enzyme and not present in human cells, it is an attractive target for antiviral drugs.[2]
Q2: My CEN inhibitor shows low efficacy in cell-based assays. What are the potential causes?
A2: Low efficacy of a CEN inhibitor in cell-based assays can stem from several factors:
-
Compound Stability and Solubility: The inhibitor may be unstable or poorly soluble in the assay medium, leading to a lower effective concentration.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Incorrect Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or inappropriate cell lines, can affect the inhibitor's performance.
-
Viral Strain Variability: The susceptibility to a CEN inhibitor can vary between different viral strains or types due to differences in the CEN active site.[4]
-
High Viral Load: A very high multiplicity of infection (MOI) might overwhelm the inhibitor's capacity.
Q3: How can I differentiate between true antiviral activity and general cytotoxicity of my CEN inhibitor?
A3: Distinguishing between specific antiviral effects and non-specific cytotoxicity is crucial for accurate interpretation of results. This can be achieved by:
-
Performing a Cytotoxicity Assay: Use an MTT assay or similar methods to determine the concentration of the inhibitor that is toxic to the host cells in the absence of viral infection.[1][5][6]
-
Calculating the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A high SI value indicates that the inhibitor is effective at concentrations far below those that cause toxicity.[1]
-
Using Control Compounds: Include a known cytotoxic compound and a known non-toxic antiviral as controls in your experiments.
Q4: I am observing the emergence of viral resistance to my CEN inhibitor. What are the common mechanisms?
A4: Viral resistance to CEN inhibitors typically arises from mutations in the gene encoding the CEN enzyme.[1][7] These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor.[7] For example, substitutions at specific amino acid residues in the PA subunit of the influenza virus have been shown to confer resistance to the CEN inhibitor baloxavir.[7]
Troubleshooting Guides
Problem 1: High Variability in Experimental Results
Q: My results with a CEN inhibitor are inconsistent across experiments. What should I check?
A: Inconsistent results can be frustrating. Here’s a checklist to troubleshoot the issue:
-
Reagent Quality and Storage: Ensure that all reagents, including the inhibitor, cell culture media, and viral stocks, are of high quality and stored under appropriate conditions. Prepare fresh dilutions of the inhibitor for each experiment.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in dispensing small volumes of inhibitor, virus, and cells.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
-
Viral Titer: Ensure the viral stock has a consistent and accurately determined titer. Variations in the amount of virus used can lead to significant differences in results.
-
Assay Timing: Adhere to consistent incubation times for all steps of the assay, from viral infection to inhibitor treatment and final readout.
Problem 2: Suspected Off-Target Effects
Q: I suspect my CEN inhibitor is causing off-target effects. How can I investigate this?
A: Investigating off-target effects is critical for validating your inhibitor's mechanism of action.[8][9] Here are some strategies:
-
Use Structurally Unrelated Inhibitors: Test a second, structurally different inhibitor that also targets CEN.[9] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[9]
-
Genetic Validation: Use genetic approaches like siRNA or CRISPR to knock down the target viral gene.[9] The resulting phenotype should mimic the effect of the inhibitor if it is acting on-target.[9]
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations.[9] Off-target effects often occur at higher concentrations than on-target effects.[9]
-
Kinase Profiling: If you suspect your inhibitor might be hitting host kinases, you can use commercial services to screen it against a panel of kinases to identify potential off-target interactions.[9]
Data Presentation
Table 1: Example of In Vitro Antiviral Activity and Cytotoxicity Data for CEN Inhibitors
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound B | LCMV | KB | <10 | >10 | >1000 | [1] |
| Compound B | JUNV | HEK293T | <10 | >10 | >1000 | [1] |
| Baloxavir acid | Influenza A (H1N1) | MDCK | 1.4 - 2.9 | >100 | >34,483 | [7] |
| Baloxavir acid | Influenza A (H3N2) | MDCK | 0.7 - 1.5 | >100 | >66,667 | [7] |
| Baloxavir acid | Influenza B | MDCK | 11.8 - 23.5 | >100 | >4,255 | [7] |
Experimental Protocols
Protocol 1: Virus Yield Reduction Assay (qRT-PCR)
This assay quantifies the amount of viral RNA in the supernatant of infected cells to determine the inhibitor's effect on viral replication.[1]
Methodology:
-
Cell Seeding: Seed host cells (e.g., KB or HEK293T cells) in a 96-well plate at an appropriate density and incubate overnight.[1]
-
Infection and Treatment: Infect the cells with the virus at a low multiplicity of infection (e.g., 10 TCID50 per well).[1] Immediately after infection, add serial dilutions of the CEN inhibitor.[1]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).[1]
-
RNA Extraction: Collect the culture supernatant and extract viral RNA using a suitable RNA extraction kit.[1]
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the viral RNA levels.[1]
-
Data Analysis: Calculate the reduction in viral RNA levels in inhibitor-treated wells compared to untreated control wells to determine the EC50 value.
Protocol 2: Generation of Resistant Virus Mutants
This protocol is used to identify mutations that confer resistance to a CEN inhibitor, which helps to confirm the inhibitor's target and mechanism of action.[1]
Methodology:
-
Virus Propagation in the Presence of Inhibitor: Culture the virus in the presence of a sub-optimal concentration of the CEN inhibitor.
-
Serial Passage: Serially passage the virus in increasing concentrations of the inhibitor to select for resistant variants.
-
Plaque Purification: Isolate individual viral clones from the resistant population by plaque assay.
-
Sequencing: Extract viral RNA from the resistant clones and sequence the gene encoding the CEN enzyme to identify mutations.[1]
-
Phenotypic Characterization: Confirm the resistance of the mutant viruses by performing antiviral susceptibility assays.
Mandatory Visualizations
Caption: Mechanism of action of a viral CEN inhibitor.
Caption: Troubleshooting workflow for CEN inhibitor experiments.
References
- 1. pnas.org [pnas.org]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Efficacy of Cap-dependent Endonuclease Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cap-dependent Endonuclease-IN-19 and other related inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the influenza virus cap-dependent endonuclease, which is a critical component of the viral RNA polymerase complex.[1][2] This endonuclease, located in the N-terminal domain of the polymerase acidic (PA) subunit, is responsible for a process called "cap-snatching."[3][4] During cap-snatching, the endonuclease cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs).[5][6] These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this endonuclease activity, this compound prevents the virus from synthesizing its own mRNAs, thereby blocking viral replication.[1]
Q2: Which animal models are most appropriate for evaluating the in vivo efficacy of this compound?
A2: The most commonly used animal models for influenza research are mice and ferrets.
-
Mice: They are widely used due to their cost-effectiveness, ease of handling, and the availability of numerous genetic strains.[7] However, many human influenza virus strains require adaptation through serial passaging to effectively infect mice.[7]
-
Ferrets: Ferrets are considered a more clinically relevant model because they are susceptible to infection with human influenza viruses without prior adaptation and exhibit clinical symptoms similar to humans, such as fever and sneezing.
The choice of model will depend on the specific research question, budget, and available resources.
Q3: What are the key parameters to measure when assessing the in vivo efficacy of this compound?
A3: The primary endpoints for assessing antiviral efficacy in influenza-infected animal models include:
-
Reduction in lung viral titers: This is a direct measure of the inhibitor's effect on viral replication in the primary site of infection. Titers can be quantified using plaque assays or quantitative real-time PCR (qRT-PCR).
-
Increased survival rate: In lethal infection models, the ability of the inhibitor to prevent mortality is a critical measure of efficacy.
-
Alleviation of clinical symptoms: This includes monitoring body weight loss, changes in body temperature, and other signs of morbidity.
-
Reduced lung pathology: Histopathological analysis of lung tissue can reveal the extent of inflammation, alveolar damage, and immune cell infiltration, providing insight into the inhibitor's ability to mitigate virus-induced lung injury.[8][9]
Q4: How can I improve the oral bioavailability of my endonuclease inhibitor?
A4: Poor oral bioavailability is a common challenge for small molecule inhibitors. Here are some strategies to consider:
-
Formulation Development: Experiment with different vehicle compositions. For preclinical in vivo studies, a combination of solvents and surfactants is often used to improve solubility and absorption. A common formulation consists of DMSO, PEG300, Tween-80, and saline.
-
Structural Modification: Medicinal chemistry efforts can be employed to optimize the physicochemical properties of the inhibitor to enhance its solubility and permeability.
-
Prodrug Approach: Convert the active inhibitor into a prodrug that is more readily absorbed and then metabolized into the active form in vivo. Baloxavir marboxil is a successful example of a prodrug of a cap-dependent endonuclease inhibitor.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in in vivo efficacy results between animals. | 1. Inconsistent Dosing: Inaccurate oral gavage technique or variability in voluntary ingestion of medicated food/jelly. 2. Formulation Instability: The inhibitor may be precipitating out of the vehicle solution. 3. Variable Infection Dose: Inconsistent volume or titer of the viral inoculum administered. | 1. Ensure all personnel are properly trained in oral gavage. For voluntary administration, monitor each animal to confirm complete consumption. 2. Prepare fresh dosing formulations daily. Visually inspect for any precipitates before administration. Consider reformulating with different excipients. 3. Vortex the viral stock before preparing dilutions and again before inoculating each animal to ensure a homogenous suspension. |
| Low or no reduction in lung viral titers despite in vitro potency. | 1. Poor Pharmacokinetics (PK): The inhibitor may have low bioavailability, rapid metabolism, or rapid clearance, resulting in sub-therapeutic concentrations at the site of infection. 2. Suboptimal Dosing Regimen: The dose and/or frequency of administration may be insufficient to maintain effective drug concentrations. | 1. Conduct a pilot pharmacokinetic study to determine key parameters such as Cmax, Tmax, and half-life in the chosen animal model. This will help in designing an effective dosing regimen. 2. Perform a dose-ranging study to identify a dose that results in significant viral titer reduction. Consider increasing the dosing frequency (e.g., from once daily to twice daily). |
| Inhibitor precipitates in the aqueous vehicle during formulation. | 1. Low Aqueous Solubility: The inhibitor is inherently hydrophobic. 2. Incorrect Solvent System: The chosen vehicle is not suitable for the inhibitor's physicochemical properties. | 1. First, dissolve the inhibitor in a small amount of an organic solvent like DMSO. Then, slowly add this solution to the aqueous vehicle while vortexing. 2. Experiment with different co-solvents and surfactants. A common formulation approach is to use a vehicle containing DMSO (e.g., 5-10%), PEG300 (e.g., 30-40%), and Tween-80 (e.g., 5%) in saline or water. Gentle warming and sonication can also aid in dissolution. |
| Emergence of resistant virus strains. | 1. Sub-therapeutic Dosing: Insufficient drug pressure can facilitate the selection of resistant mutants. 2. Prolonged Monotherapy: Continuous treatment with a single agent increases the likelihood of resistance development. | 1. Ensure the dosing regimen is optimized to maintain drug concentrations well above the EC50. 2. In a research setting, consider combination therapy with an antiviral that has a different mechanism of action (e.g., a neuraminidase inhibitor) to assess for synergistic effects and delayed resistance. |
Quantitative Data Summary
The following tables present representative in vivo efficacy and pharmacokinetic data for a well-characterized cap-dependent endonuclease inhibitor, Baloxavir Marboxil, in a mouse model of influenza A virus infection. This data can serve as a benchmark for your studies with this compound.
Table 1: Dose-Dependent Reduction in Lung Viral Titer by Baloxavir Marboxil in Mice
| Treatment Group | Dose (mg/kg, q12h) | Mean Lung Viral Titer (log10 TCID50/mL) ± SD (24h post-treatment) | Fold Reduction vs. Vehicle |
| Vehicle | - | 5.5 ± 0.3 | - |
| Baloxavir Marboxil | 0.5 | 4.2 ± 0.4 | ~20 |
| Baloxavir Marboxil | 1.5 | 3.1 ± 0.5 | ~250 |
| Baloxavir Marboxil | 5 | 2.0 ± 0.6 | >3000 |
| Baloxavir Marboxil | 15 | < 1.5 | >10000 |
| Oseltamivir Phosphate | 5 | 4.0 ± 0.4 | ~30 |
| Data is representative and compiled from published studies.[10][11] |
Table 2: Pharmacokinetic Parameters of Baloxavir Acid (Active Metabolite) in Influenza-Infected Mice Following Oral Administration of Baloxavir Marboxil
| Dose of Baloxavir Marboxil (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-12h (ng·h/mL) |
| 0.5 | 15.2 | 2.0 | 110 |
| 1.5 | 45.1 | 4.0 | 380 |
| 5 | 140.5 | 6.0 | 1250 |
| 15 | 380.2 | 8.0 | 3900 |
| Data is representative and compiled from published studies.[10][11] |
Experimental Protocols
Protocol 1: Mouse Model of Influenza A Virus Infection
-
Animal Preparation: Use 6-8 week old female BALB/c or C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.
-
Virus Preparation: Thaw a stock of mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/1934 (PR8)) on ice. Dilute the virus in sterile, serum-free DMEM or PBS to the desired concentration for infection (e.g., a lethal or sub-lethal dose).[12][13]
-
Anesthesia: Anesthetize the mice using a mixture of ketamine and xylazine (B1663881) administered intraperitoneally, or via isoflurane (B1672236) inhalation.
-
Intranasal Inoculation: Once the mouse is fully anesthetized, hold it in an upright position.[14] Pipette 30-50 µL of the viral suspension into one nostril.[15] The mouse will inhale the liquid into its lungs.
-
Monitoring: Monitor the mice daily for body weight loss, clinical signs of illness (ruffled fur, lethargy), and survival for up to 14 days post-infection.[7] Euthanize mice that lose more than 25-30% of their initial body weight.
Protocol 2: Oral Administration of this compound
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle (e.g., a mixture of 40% PEG300, 5% Tween-80 in water).
-
Slowly add the DMSO solution to the vehicle while vortexing to create a homogenous solution. Prepare fresh daily.
-
-
Oral Gavage:
-
Weigh each mouse to calculate the correct dosing volume.
-
Gently restrain the mouse and insert a flexible oral gavage needle over the tongue and into the esophagus.
-
Slowly administer the prepared formulation. The typical volume for a mouse is 5-10 mL/kg.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Quantification of Lung Viral Titer by Plaque Assay
-
Lung Homogenization: At selected time points post-infection, humanely euthanize the mice. Aseptically remove the lungs and place them in a pre-weighed tube containing 1 mL of cold, sterile PBS.[16] Homogenize the lung tissue using a bead beater or a gentleMACS Dissociator.[17]
-
Clarification: Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Serial Dilutions: Perform 10-fold serial dilutions of the lung homogenate supernatant in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
Infection of MDCK Cells: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.[12] Wash the cells with PBS and then inoculate them with 200-400 µL of each viral dilution.
-
Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Agarose (B213101) Overlay: Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin.
-
Plaque Visualization: Incubate the plates at 37°C for 2-3 days until plaques are visible. Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Titer Calculation: Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
Protocol 4: Lung Histopathology
-
Tissue Fixation: At the desired endpoint, euthanize the mouse.[16] Cannulate the trachea and inflate the lungs with 10% neutral buffered formalin.[16]
-
Processing: Submerge the inflated lungs in 10% neutral buffered formalin for at least 24 hours.
-
Embedding and Sectioning: Process the fixed tissues, embed them in paraffin, and cut 5 µm sections.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, edema, and cellular infiltration.[18]
-
Scoring: Score the lung sections based on the severity and extent of pathological changes.
Visualizations
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. esrf.fr [esrf.fr]
- 5. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Influenza: A Virus Cap-Snatching | MDPI [mdpi.com]
- 7. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 8. Serial Histopathological Examination of the Lungs of Mice Infected with Influenza A Virus PR8 Strain | PLOS One [journals.plos.org]
- 9. Serial Histopathological Examination of the Lungs of Mice Infected with Influenza A Virus PR8 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. METHODS USED TO STUDY RESPIRATORY VIRUS INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza-mediated Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cap-Dependent Endonuclease Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cap-dependent endonuclease inhibitors, such as baloxavir (B560136) marboxil. The focus is on understanding and overcoming resistance, a critical aspect of antiviral drug development.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments involving cap-dependent endonuclease inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High IC50/EC50 values in susceptibility assays | Presence of resistance-conferring mutations in the viral polymerase acidic (PA) subunit (e.g., I38T, E23K, A37T, E199G).[1][2][3] | 1. Sequence the PA gene: Perform Sanger or next-generation sequencing to identify known or novel resistance mutations. 2. Phenotypic characterization: Compare the replication fitness of the resistant virus to the wild-type. Some resistance mutations can lead to decreased viral fitness.[4] 3. Test alternative inhibitors: Evaluate the efficacy of endonuclease inhibitors with different scaffolds that may be less susceptible to the observed resistance mutations.[5] |
| Inconsistent results in plaque or focus reduction assays | 1. Suboptimal virus concentration: Using too high or too low a virus titer can affect the accuracy of the assay. 2. Cell monolayer issues: Inconsistent cell density or poor cell health can lead to variable plaque/focus formation. 3. Inhibitor instability: The inhibitor may be unstable under the experimental conditions. | 1. Optimize virus titer: Perform a titration experiment to determine the optimal virus concentration that yields a countable number of plaques or foci. 2. Ensure consistent cell culture: Use a standardized cell seeding protocol and ensure cells are healthy and confluent at the time of infection. 3. Check inhibitor stability: Consult the manufacturer's data sheet for information on the inhibitor's stability and proper storage conditions. |
| Emergence of resistant variants during in vitro passage | The inhibitor concentration used for selection is too low, allowing for the gradual selection of resistant mutants. | 1. Increase inhibitor concentration: Use a higher concentration of the inhibitor to create stronger selective pressure. 2. Perform plaque-to-plaque purification: This can help to isolate and characterize individual resistant clones. |
| Difficulty in generating resistant mutants in vitro | The specific inhibitor may have a high barrier to resistance. | This can be a positive indicator for the drug candidate. Document the findings and consider it a favorable characteristic of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to cap-dependent endonuclease inhibitors like baloxavir marboxil?
The primary mechanism of resistance involves amino acid substitutions in the polymerase acidic (PA) subunit of the influenza virus RNA polymerase.[6][7] The most frequently observed substitution is I38T, which reduces the binding affinity of the inhibitor to the endonuclease active site.[1][6][7][8] Other mutations, such as E23K, A37T, and E199G, have also been associated with reduced susceptibility.[2][3]
Q2: How can I test for resistance to cap-dependent endonuclease inhibitors?
Both genotypic and phenotypic assays are used to detect resistance.[9][10]
-
Genotypic Assays: These methods, such as RT-PCR followed by sequencing, identify specific mutations in the PA gene known to confer resistance.[9] This approach is rapid but may not detect novel resistance mutations.
-
Phenotypic Assays: These assays measure the susceptibility of the virus to the inhibitor in cell culture.[9] Common methods include plaque reduction assays and focus reduction assays, which determine the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50).[8][11]
Q3: Does resistance to neuraminidase inhibitors affect susceptibility to cap-dependent endonuclease inhibitors?
No, resistance to neuraminidase inhibitors (e.g., oseltamivir) does not confer cross-resistance to cap-dependent endonuclease inhibitors like baloxavir.[8] These two classes of drugs have different viral targets and mechanisms of action.[1][12]
Q4: What is the impact of resistance mutations on viral fitness?
Some mutations that confer resistance to cap-dependent endonuclease inhibitors can also lead to a decrease in viral fitness, meaning the resistant virus may not replicate as efficiently as the wild-type virus.[4] However, the fitness impact can vary depending on the specific mutation and the viral background.
Q5: Are there strategies to overcome resistance to cap-dependent endonuclease inhibitors?
Several strategies are being explored to overcome resistance:
-
Development of novel inhibitors: Researchers are designing new endonuclease inhibitors with different chemical scaffolds that may be effective against resistant strains.[1][5]
-
Combination therapy: Using a cap-dependent endonuclease inhibitor in combination with another antiviral drug that has a different mechanism of action, such as a neuraminidase inhibitor, could reduce the likelihood of resistance emerging.
-
Targeting highly conserved regions: Developing inhibitors that target regions of the endonuclease active site that are less prone to mutation could lead to drugs with a higher barrier to resistance.
Experimental Protocols
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent that reduces the number of plaques by 50% (IC50).
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Virus stock
-
6-well plates
-
Culture medium
-
Crystal violet staining solution
-
Cap-dependent endonuclease inhibitor
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and infect the confluent cell monolayers for 1 hour at 37°C.
-
Prepare an overlay medium containing 0.8% agarose and serial dilutions of the cap-dependent endonuclease inhibitor.
-
Remove the virus inoculum and add the agarose overlay containing the inhibitor.
-
Incubate the plates at 37°C for 3 days or until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.[11]
Focus Reduction Assay
This is a higher-throughput alternative to the plaque reduction assay.
Materials:
-
MDCK cells
-
96-well plates
-
Virus stock
-
Avicel overlay medium
-
Primary antibody against viral nucleoprotein
-
HRP-labeled secondary antibody
-
Substrate for HRP (e.g., TrueBlue)
-
Cap-dependent endonuclease inhibitor
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Infect the confluent cell monolayers with a standardized amount of virus for 1 hour at 37°C.
-
Remove the inoculum and add 1.2% Avicel overlay medium containing serial dilutions of the inhibitor.
-
Incubate the plates for 24 hours at 37°C.
-
Fix the cells with formalin.
-
Immunostain the infected cells using a primary antibody against the viral nucleoprotein, followed by an HRP-labeled secondary antibody.
-
Add the HRP substrate to visualize the foci of infected cells.
-
Quantify the number of foci using an automated plate reader.
-
Calculate the IC50 value by plotting the percentage of focus reduction against the inhibitor concentration.[11]
Visualizations
Caption: Workflow for characterizing resistance to cap-dependent endonuclease inhibitors.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro activity of baloxavir acid against various influenza virus strains, including those with resistance-associated substitutions in the PA protein.
Table 1: Baloxavir Acid IC50 Values for Wild-Type Influenza Viruses
| Virus Subtype/Lineage | Assay Type | Mean IC50 (nM) | IC50 Range (nM) | Reference |
| A(H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 | 0.1 - 2.1 | [13] |
| A(H3N2) | Focus Reduction | 1.2 ± 0.6 | 0.1 - 2.4 | [13] |
| B (Victoria) | Focus Reduction | 7.2 ± 3.5 | 0.7 - 14.8 | [13] |
| B (Yamagata) | Focus Reduction | 5.8 ± 4.5 | 1.8 - 15.5 | [13] |
Table 2: Impact of PA Substitutions on Baloxavir Acid Susceptibility
| Virus | PA Substitution | Assay Type | Fold Increase in IC50 vs. Wild-Type | Reference |
| A/PR/8/34 (H1N1) | I38T | Plaque Reduction | 54 | [8][11] |
| A/PR/8/34 (H1N1) | I38T | Focus Reduction | 44 | [8][11] |
| Influenza A(H1N1)pdm09 | I38T | Not Specified | >100 | [3] |
| Influenza A(H3N2) | I38T | Not Specified | >200 | [3] |
| Influenza B | I38T | Not Specified | <25 | [3] |
References
- 1. A novel compound to overcome influenza drug resistance in endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 9. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 11. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cap-Dependent Endonuclease Inhibitor Experiments
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with cap-dependent endonuclease inhibitors. While the specific compound "Cap-dependent endonuclease-IN-19" is not extensively documented in publicly available literature, the principles, protocols, and troubleshooting advice provided here are based on well-characterized inhibitors of the same class, such as baloxavir (B560136) acid, and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cap-dependent endonuclease inhibitors?
Cap-dependent endonuclease (CEN) is an essential enzyme for certain viruses, like influenza and bunyaviruses, which is not present in the human genome.[1] These viruses use a "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA).[2][3] The viral CEN enzyme cleaves the 5' cap from host cell pre-mRNAs, and these capped fragments are then used as primers for viral mRNA synthesis.[3][4] Cap-dependent endonuclease inhibitors, such as baloxavir, target the active site of this enzyme, often by chelating the bivalent metal cations (Mg²⁺ or Mn²⁺) required for its catalytic activity, thereby preventing viral gene transcription and replication.[1][5]
Q2: What are the key subunits of the viral polymerase involved in cap-snatching?
The influenza virus RNA polymerase is a heterotrimeric complex consisting of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[6] The cap-dependent endonuclease active site is located in the N-terminal domain of the PA subunit.[2][7] The cap-binding site, which recognizes the host mRNA cap, is on the PB2 subunit, while the endonuclease cleavage site is on the PB1 subunit.[4]
Q3: What are the advantages of targeting the cap-dependent endonuclease for antiviral therapy?
Targeting the cap-dependent endonuclease offers several advantages. The enzyme is specific to the virus, meaning inhibitors are less likely to have off-target effects on human cells.[1] Additionally, the active site of the endonuclease is well-conserved among different strains of a virus, suggesting that inhibitors could have broad-spectrum activity.[2]
Q4: Can resistance to cap-dependent endonuclease inhibitors develop?
Yes, viral resistance to cap-dependent endonuclease inhibitors can emerge through amino acid mutations in the PA subunit of the viral polymerase, which can reduce the binding affinity of the inhibitor.[6][8] Monitoring for the development of resistance is a critical aspect of both preclinical and clinical studies with these inhibitors.[8]
Experimental Protocols
In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a compound on the cap-dependent endonuclease activity of a viral ribonucleoprotein (vRNP) complex.
Materials:
-
Purified viral ribonucleoproteins (vRNPs)
-
Cap-dependent endonuclease inhibitor (e.g., Baloxavir acid)
-
Reaction Buffer (specific to the enzyme, typically containing MnCl₂ or MgCl₂)
-
RNA substrate (e.g., a short, capped RNA oligonucleotide)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., gel electrophoresis, fluorescence-based assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the cap-dependent endonuclease inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the reaction buffer, the RNA substrate, and the diluted inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified vRNPs to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the metal ions necessary for enzyme activity.
-
Detection and Analysis: Analyze the cleavage of the RNA substrate. This can be done by running the reaction products on a polyacrylamide gel and visualizing the bands, or by using a fluorescence-based assay where cleavage of the substrate results in a change in fluorescence.
-
Data Interpretation: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Troubleshooting Guide
Q1: Why am I observing inconsistent or no inhibition of endonuclease activity?
-
Inactive Inhibitor: The compound may have degraded. Ensure proper storage conditions (temperature, light protection) and prepare fresh dilutions for each experiment.
-
Enzyme Inactivity: The purified vRNPs may have lost activity due to improper storage or multiple freeze-thaw cycles. Test the enzyme's activity with a known control inhibitor.[9]
-
Suboptimal Reaction Conditions: Verify the components of your reaction buffer, including the concentration of divalent cations (Mg²⁺ or Mn²⁺), pH, and salt concentration. Ensure the incubation temperature and time are optimal for the specific viral endonuclease.[10]
-
Contaminated Reagents: Contaminants in the DNA/RNA substrate or buffers, such as phenol, ethanol, or EDTA, can inhibit enzyme activity.[11]
Q2: My assay shows high background noise or non-specific signal. What could be the cause?
-
Substrate Degradation: The RNA substrate may be degrading non-specifically due to RNase contamination. Use RNase-free reagents and barrier tips.
-
Promiscuous Inhibition: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Include a counter-screen with an unrelated enzyme to check for specificity.
-
Assay-Specific Interference: If using a fluorescence-based assay, the inhibitor compound itself might be fluorescent or quench the fluorescent signal. Run controls with the compound in the absence of the enzyme.
Q3: I am trying to generate inhibitor-resistant virus strains, but it is taking a long time or is unsuccessful. What can I do?
-
Inhibitor Concentration: The concentration of the inhibitor used for selection may be too high, leading to excessive cytotoxicity and preventing viral propagation. Try a range of concentrations around the EC₅₀ value.
-
Passaging Frequency: The frequency of passaging may be too high or too low. Adjust the timing of viral passages to allow for the emergence and selection of resistant variants.
-
Viral Fitness of Resistant Strains: Some resistance mutations may lead to a significant reduction in viral fitness, making the resistant strains difficult to propagate. Consider using a different cell line or modifying culture conditions to support the growth of less fit viruses.
Quantitative Data
Table 1: In Vitro Activity of Baloxavir Acid against Influenza A and B Viruses
| Virus Strain | Type | IC₅₀ (nM) |
| A/WSN/33 | A(H1N1) | 1.4 - 2.9 |
| A/California/07/2009 | A(H1N1)pdm09 | 0.46 - 0.98 |
| A/Victoria/3/75 | A(H3N2) | 0.75 - 1.9 |
| B/Lee/40 | B | 4.5 - 9.2 |
Data compiled from publicly available literature. Actual values may vary depending on the specific assay conditions.
Table 2: Clinical Efficacy of Baloxavir Marboxil in Influenza Patients [7][12]
| Endpoint | Baloxavir Marboxil | Placebo | Oseltamivir |
| Median Time to Alleviation of Symptoms | 53.7 hours | 80.2 hours | 72 hours (approx.) |
| Median Time to Cessation of Viral Shedding | 24 hours | 96 hours | 72 hours |
Visualizations
Caption: Mechanism of "cap-snatching" and inhibition.
Caption: Workflow for an in vitro inhibition assay.
Caption: Troubleshooting inconsistent inhibitor activity.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kansensho.or.jp [kansensho.or.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. gov.uk [gov.uk]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. imbb.forth.gr [imbb.forth.gr]
- 12. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Cap-Dependent Endonuclease Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on cap-dependent endonuclease (CEN) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of developing and testing CEN inhibitors.
Q1: My CEN inhibitor shows high potency in a biochemical assay (e.g., FRET-based) but weak or no activity in my cell-based antiviral assay. What are the potential causes and how can I troubleshoot this?
A1: This is a common and significant challenge when transitioning from a purified enzyme system to a cellular context. The discrepancy can arise from several factors related to the compound's properties and the complexity of the cellular environment.[1][2]
Potential Causes & Troubleshooting Steps:
-
Low Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the nucleus, where influenza virus replication and cap-snatching occur.[3]
-
Troubleshooting:
-
Assess Physicochemical Properties: Analyze the inhibitor's properties. High polar surface area, large molecular size, and high net charge can limit membrane permeability.[3]
-
Permeability Assays: Perform in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or use cell-based models like Caco-2 assays to directly measure passive diffusion and active transport.
-
Structural Modification: If permeability is low, consider medicinal chemistry strategies to improve lipophilicity, for example, by masking polar groups or designing prodrugs.
-
-
-
Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.
-
Troubleshooting:
-
Use Efflux Pump Inhibitors: Co-incubate your inhibitor with known efflux pump inhibitors in your cell-based assay to see if potency is restored.
-
Use Efflux Pump-Deficient Cell Lines: Test the inhibitor in cell lines that have reduced expression of common efflux pumps.
-
-
-
Poor Compound Stability or Solubility: The compound may be unstable or have low solubility in the cell culture medium under physiological conditions (e.g., temperature, pH), leading to a lower effective concentration.
-
Troubleshooting:
-
Stability Assessment: Test the inhibitor's stability in the cell culture medium over the time course of your experiment using methods like HPLC.
-
Solubility Measurement: Determine the compound's solubility in aqueous buffers. If it is low, consider formulation strategies or structural modifications.
-
-
-
Metabolic Inactivation: Cellular enzymes may rapidly metabolize the inhibitor into an inactive form.
-
Troubleshooting:
-
Metabolic Stability Assays: Conduct assays using liver microsomes or hepatocytes to assess the metabolic stability of your compound.
-
Identify Metabolites: If the compound is rapidly metabolized, identify the metabolic "soft spots" and modify the chemical structure to block or slow down this process.
-
-
-
High Protein Binding: The inhibitor could bind non-specifically to abundant proteins in the cell culture serum or within the cell, reducing the free concentration available to bind to the CEN target.
-
Troubleshooting:
-
Reduce Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during the experiment.
-
Measure Plasma Protein Binding: Perform experiments to determine the extent of binding to plasma proteins like albumin.
-
-
Q2: I am observing high variability or a low signal-to-noise ratio in my FRET-based endonuclease assay. How can I optimize the assay?
A2: Fluorescence Resonance Energy Transfer (FRET) assays are sensitive to various experimental conditions. Optimizing these can significantly improve assay performance.
Potential Causes & Troubleshooting Steps:
-
Incorrect Instrument Settings: The plate reader settings, including excitation/emission wavelengths and filter choices, are critical for FRET assays.
-
Troubleshooting:
-
Verify Filter Sets: Ensure you are using the exact recommended emission filters for your specific FRET pair and instrument.[4]
-
Bottom Read: For cell-based or adherent assays, ensure the instrument is set to "bottom read" mode.[4]
-
Gain and Z-Height Optimization: Optimize the gain settings to maximize signal without saturating the detector. Adjust the Z-height for optimal focus.
-
-
-
Sub-optimal Reagent Concentrations: The concentrations of the enzyme (CEN) and the FRET substrate (labeled oligonucleotide) are crucial for a good assay window.
-
Troubleshooting:
-
Enzyme Titration: Perform a titration of the CEN enzyme with a fixed concentration of the FRET substrate to find the optimal enzyme concentration that gives a robust signal within the linear range of the reaction.[5]
-
Substrate Titration: Determine the optimal FRET substrate concentration. It should ideally be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
-
Compound Interference: The test compounds themselves can interfere with the assay readout.
-
Troubleshooting:
-
Fluorescence Interference: Screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths used in the assay. If a compound is fluorescent, it may require a different assay format.
-
Light Scattering/Quenching: Compound precipitation at high concentrations can cause light scattering. Check the solubility of your compounds in the assay buffer. Some compounds can also act as quenchers, leading to false positives.
-
-
-
Assay Buffer Composition: The components of the assay buffer, such as pH, salt concentration, and the type of divalent cation, can significantly impact enzyme activity. The CEN active site requires divalent metal ions (like Mn²⁺ or Mg²⁺) for catalysis.[6]
-
Troubleshooting:
-
Optimize Divalent Cations: Titrate the concentration of MnCl₂ or MgCl₂ in your assay buffer, as CEN activity is strongly dependent on these ions.[6]
-
pH and Buffer Optimization: Ensure the pH of the buffer is optimal for enzyme activity (typically around pH 7.0-8.0).
-
-
Q3: My CEN inhibitor is active against the wild-type virus but shows a significant loss of potency against certain viral strains. What does this mean?
A3: This strongly suggests the emergence of antiviral resistance. Influenza viruses have a high mutation rate, and selection pressure from an inhibitor can lead to the prevalence of resistant variants.
Potential Causes & Troubleshooting Steps:
-
Mutations in the CEN Active Site: The most common cause of resistance to CEN inhibitors is amino acid substitutions in the PA protein that directly or indirectly affect inhibitor binding.
-
Troubleshooting:
-
Sequence the PA Gene: Sequence the polymerase acidic (PA) gene of the resistant viral strain to identify mutations. Key resistance mutations for baloxavir (B560136) have been identified at positions like I38 (e.g., I38T, I38M, I38F) and E23 (e.g., E23K).[7][8]
-
Test Against Known Mutants: If you have identified a mutation, confirm its role in resistance by testing your inhibitor against recombinant viruses engineered to carry that specific mutation.[9]
-
Structural Analysis: If crystal structures are available, use molecular modeling to understand how the mutation affects the binding of your inhibitor to the CEN active site. The I38T mutation, for example, reduces van der Waals contacts with baloxavir.[7]
-
-
-
Characterize the Fitness of Resistant Viruses: Resistance mutations can sometimes come at a cost to the virus's ability to replicate efficiently (viral fitness).
-
Troubleshooting:
-
Replication Kinetics: Compare the growth kinetics of the resistant virus to the wild-type virus in cell culture. Some resistance mutations, like I38T, can impair replicative fitness.[10]
-
Polymerase Activity Assays: Use a minigenome assay to directly measure and compare the polymerase activity of the wild-type and mutant polymerase complexes.
-
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of cap-dependent endonuclease (CEN) inhibitors? CEN inhibitors block the "cap-snatching" process of the influenza virus.[6] The viral RNA polymerase complex, specifically the PA subunit, contains an endonuclease that cleaves the 5' caps (B75204) from host cell pre-mRNAs.[6] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[11] CEN inhibitors typically work by chelating the two divalent metal ions (usually Mn²⁺ or Mg²⁺) in the endonuclease active site, preventing it from cleaving host mRNAs and thereby blocking viral replication.[6]
-
Why is the discrepancy between IC50 and EC50 values important? The IC50 (half-maximal inhibitory concentration) is a measure of an inhibitor's potency in a biochemical assay (e.g., against the purified CEN enzyme). The EC50 (half-maximal effective concentration) measures the inhibitor's potency in a cell-based assay (e.g., inhibiting viral replication). A large difference between these two values (high IC50-to-EC50 shift) often points to issues like poor cell permeability, metabolic instability, or compound efflux, which are significant hurdles in drug development.[3]
-
What are the most common resistance mutations to CEN inhibitors like baloxavir? The most frequently observed resistance mutation is the I38T substitution in the PA protein.[7][8] Other mutations at the same position (I38M, I38F, I38L) and at different positions, such as E23K and A36V, have also been reported to confer reduced susceptibility to baloxavir.[8][12]
-
Can CEN inhibitors be effective against both Influenza A and B viruses? Yes. The CEN active site is highly conserved across influenza A and B viruses, making it a good target for broad-spectrum influenza antivirals.[6] Approved drugs like baloxavir marboxil are active against both types.[11] However, there can be differences in susceptibility, with influenza B viruses sometimes showing higher EC50 values than influenza A viruses.[11]
Experimental Protocols
Protocol 1: FRET-Based CEN Enzymatic Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of the influenza PA endonuclease domain (PA-N) and to screen for inhibitors.[5][13]
Materials:
-
Recombinant purified N-terminal domain of PA (PA-N)
-
FRET substrate: A dual-labeled single-strand DNA or RNA oligonucleotide (e.g., 5'-FAM / 3'-TAMRA).[5]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM MnCl₂.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Positive control inhibitor (e.g., Baloxavir acid, 2,4-dioxo-4-phenylbutanoic acid).[5]
-
Black, opaque 96-well or 384-well microplates.
-
Fluorescence plate reader capable of FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in nuclease-free water.
-
Dilute the PA-N enzyme and FRET substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically by titration.[5]
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. Then, dilute them into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
-
-
Assay Setup (for inhibitor screening):
-
In each well of the microplate, add the reagents in the following order:
-
Assay Buffer.
-
Test compound or DMSO vehicle control.
-
PA-N enzyme solution.
-
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes at a constant temperature (e.g., 30°C). Set the excitation and emission wavelengths appropriate for your FRET pair (e.g., for FAM/TAMRA, Ex: 485 nm, Em: 520 nm).
-
Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) before reading the fluorescence.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the percentage of inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each compound.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard cell-based assay to determine the effective concentration of an inhibitor against influenza virus replication.[9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Infection Medium (e.g., serum-free DMEM with TPCK-trypsin).
-
Influenza virus stock of a known titer.
-
Test compounds (inhibitors).
-
Overlay Medium: 2X MEM medium mixed 1:1 with a solution of low-melting-point agarose (B213101) or Avicel.
-
Crystal Violet staining solution.
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding (Day 1):
-
Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., ~5 x 10⁵ cells/well for a 6-well plate).
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Virus Infection (Day 2):
-
Prepare serial dilutions of your test compound in infection medium.
-
Wash the confluent MDCK cell monolayers with sterile PBS.
-
Pre-incubate the cells with the medium containing the diluted compounds for 1 hour at 37°C.
-
After pre-incubation, infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation (Day 2):
-
Aspirate the virus inoculum.
-
Overlay the cell monolayer with the overlay medium containing the corresponding serial dilutions of the test compound.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates inverted at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting (Day 4-5):
-
Fix the cells by adding a formalin solution.
-
After fixation, remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control wells.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
The following tables summarize quantitative data on the activity of various CEN inhibitors against wild-type and mutant influenza viruses.
Table 1: In Vitro Activity of CEN Inhibitors Against Wild-Type Influenza Viruses
| Inhibitor | Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| Baloxavir acid | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 | [11] |
| Baloxavir acid | Influenza A (H3N2) | Plaque Reduction | 0.16 | [11] |
| Baloxavir acid | Influenza B (Victoria) | Plaque Reduction | 3.42 | [11] |
| Baloxavir acid | Influenza B (Yamagata) | Plaque Reduction | 2.43 | [11] |
| AV5116 | Influenza A (H1N1) | HINT | ~1-5 | [14] |
| AV5116 | Influenza B | HINT | ~5-10 | [14] |
| AV5115 | Influenza A (H1N1) | HINT | ~10-20 | [14] |
| AV5115 | Influenza B | HINT | ~10-20 | [14] |
| Compound 71 | Influenza A (H1N1) | Cell Viability | 2100 | [15] |
Table 2: Susceptibility of Influenza PA Mutants to CEN Inhibitors
| Inhibitor | Virus Type/Subtype | PA Mutation | Assay Type | EC50 (nM) (Mutant) | EC50 (nM) (Wild-Type) | Fold Change | Reference |
| Baloxavir acid | A/PR/8/34 (H1N1) | I38T | Plaque Reduction | ~27 | ~0.5 | ~54 | [11] |
| Baloxavir acid | A/PR/8/34 (H1N1) | I38T | Focus Reduction | ~22 | ~0.5 | ~44 | [11] |
| Baloxavir acid | A (H1N1) | I38L | Virus Yield | 13.7 | 1.0 | 13.7 | [9] |
| Baloxavir acid | A (H1N1) | I38T | Virus Yield | 115.2 | 1.0 | 115.2 | [9] |
| Baloxavir acid | A (H1N1) | E199D | Plaque Reduction | 2.9 | 1.0 | 2.9 | [9] |
| Baloxavir acid | B (Victoria) | I38T | Plaque Reduction | ~259 | 18.9 | 13.7 | [10] |
| AV5116 | A (H1N1) | I38T | HINT | ~5 | ~1 | ~5 | [14] |
| Baloxavir acid | A (H3N2) | I38T | HINT | ~20 | ~0.5 | ~40 | [14] |
Mandatory Visualizations
Influenza Virus Replication Cycle and the Role of CEN
Caption: Influenza virus replication cycle highlighting the cap-snatching mechanism targeted by CEN inhibitors.
Experimental Workflow for CEN Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Deconvoluting Viral Biology and Anti-Viral Drug Discovery with Bioassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicacions.ub.edu [publicacions.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Cap-dependent Endonuclease Inhibitors
Welcome to the Technical Support Center for Cap-dependent Endonuclease (CEN) Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols to enhance the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent IC50 values in my CEN inhibitor assays?
A1: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Instability: The inhibitor may be degrading in the assay medium due to factors like pH, temperature, or enzymatic activity.
-
Solubility Issues: The compound may precipitate out of solution at higher concentrations, leading to an inaccurate assessment of its potency.[1][2][3]
-
Variability in Assay Conditions: Differences in cell density, virus input (multiplicity of infection - MOI), and incubation times can significantly impact results.[1][4][5]
-
Assay Method: Different assay formats (e.g., enzyme-based vs. cell-based) can yield different IC50 values.
-
Cell Line and Virus Strain: The choice of host cell line and the specific viral strain can influence inhibitor susceptibility.[4]
Q2: How can I improve the solubility of my CEN inhibitor during an experiment?
A2: To improve solubility:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, ensure the final concentration in your assay is low enough (typically <0.5-1%) to avoid cell toxicity while maintaining inhibitor solubility.[1][2]
-
Use Co-solvents: In some cases, co-solvents or surfactants can be used in small percentages, but they must be validated to not interfere with the assay.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Sonication: Brief sonication can help to dissolve precipitated compounds.[2][3]
Q3: My inhibitor appears to lose activity over time in cell culture media. What could be the cause and how can I assess its stability?
A3: Loss of activity in cell culture media is likely due to chemical or metabolic instability. Components in the media or cellular enzymes can degrade the inhibitor. To assess stability, you can perform a time-course experiment where the inhibitor is pre-incubated in the media for different durations before being added to the assay. Quantification of the remaining inhibitor at each time point by HPLC-MS can determine its half-life in the specific medium.
Q4: What is the impact of repeated freeze-thaw cycles on the stability of my CEN inhibitor stock solution?
A4: Repeated freeze-thaw cycles can lead to the degradation of some compounds and can also cause precipitation if the compound's solubility limit is exceeded upon thawing and refreezing.[6][7][8] It is recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[1]
Troubleshooting Guides
Guide 1: Inconsistent Results in Plaque Reduction Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No plaques or very few plaques in control wells | 1. Low virus viability: The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles.[9] 2. Incorrect virus concentration: The initial virus titer might be too low.[9] 3. Resistant host cells: The cell line used may not be susceptible to the virus strain.[9] | 1. Use a fresh, low-passage virus stock and avoid repeated freeze-thaw cycles.[9] 2. Re-titer the virus stock to ensure an appropriate MOI is used. 3. Confirm the susceptibility of the host cells to the specific virus strain. |
| Confluent cell death (no distinct plaques) | 1. High virus concentration: The MOI is too high, leading to widespread cell lysis.[9] 2. Incubation time too long: Extended incubation can cause plaques to merge.[10] | 1. Perform a serial dilution of the virus stock to achieve a countable number of plaques.[9] 2. Optimize the incubation time by observing plaque formation at different time points.[11] |
| Irregular or fuzzy plaque morphology | 1. Improper overlay: The concentration of the semi-solid overlay (e.g., agarose) may be incorrect, or the overlay was too hot, damaging the cells.[10][12] 2. Cell monolayer disruption: Pipetting too vigorously can disturb the cell layer. | 1. Ensure the agarose (B213101) concentration is optimal and cool the overlay to around 45°C before adding it to the wells.[12] 2. Handle plates gently and pipette liquids against the side of the wells. |
| High variability between replicate wells | 1. Inconsistent inhibitor concentration: The inhibitor may not be fully dissolved or may be precipitating at higher concentrations.[1] 2. Uneven virus distribution: The virus inoculum may not have been evenly distributed across the cell monolayer. | 1. Visually inspect the inhibitor dilutions for any signs of precipitation. Consider the solubility improvement strategies mentioned in the FAQs. 2. Gently rock the plates after adding the virus inoculum to ensure even distribution. |
Guide 2: Optimizing Fluorescence Polarization (FP) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal-to-noise ratio | 1. Suboptimal tracer concentration: The concentration of the fluorescently labeled ligand (tracer) is too low. 2. High background fluorescence: Assay components or the microplate itself may be contributing to background fluorescence.[13] | 1. Titrate the tracer to determine the lowest concentration that provides a robust signal. 2. Use phenol (B47542) red-free media and black microplates with a clear bottom to minimize background fluorescence.[13] Consider using red-shifted dyes to avoid autofluorescence from cellular components.[13] |
| High data variability | 1. Inhibitor precipitation: The inhibitor is not fully soluble at the tested concentrations.[2] 2. Insufficient incubation time: The binding reaction has not reached equilibrium. | 1. Check the solubility of the inhibitor in the assay buffer. Use the solubility enhancement techniques described in the FAQs. 2. Determine the optimal incubation time by measuring the FP signal at different time points to ensure the reaction has reached a plateau. |
| Unexpectedly low inhibitor potency | 1. Inhibitor degradation: The inhibitor is unstable in the assay buffer. 2. Competition from unlabeled tracer: The tracer stock contains a significant amount of unlabeled compound. | 1. Assess the stability of the inhibitor in the assay buffer over the course of the experiment. 2. Ensure the purity of the fluorescently labeled tracer. |
Quantitative Data Summary
The stability and activity of cap-dependent endonuclease inhibitors can be influenced by various factors. Below are tables summarizing available data for baloxavir, a well-characterized CEN inhibitor.
Table 1: Pharmacokinetic Parameters of Baloxavir Acid (Active Form of Baloxavir Marboxil)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (fasted state) | [14][15] |
| Terminal Elimination Half-life (t1/2) | 49 - 91 hours | [16][17] |
| Apparent Oral Clearance (CL/F) | 7.6 - 10.3 L/h | [14][15] |
| Protein Binding | 92.9% - 93.9% | [14] |
Table 2: In Vitro Activity of Baloxavir Acid Against Influenza Viruses
| Virus Strain | IC50 (nM) | Assay Method | Reference |
| A(H1N1)pdm09 | 0.28 (median) | Focus Reduction Assay | [11] |
| A(H3N2) | 0.16 (median) | Focus Reduction Assay | [11] |
| B/Victoria-lineage | 3.42 (median) | Focus Reduction Assay | [11] |
| B/Yamagata-lineage | 2.43 (median) | Focus Reduction Assay | [11] |
| A/PR/8/34-PA/I38T (resistant) | 54-fold higher than wild-type | Plaque Reduction Assay | [11] |
Table 3: Thermal Stability of PA Endonuclease in the Presence of Inhibitors
| PAN Mutant | Inhibitor | ΔTM (°C) | Reference |
| Wild-type | Baloxavir | 22.9 | [18][19] |
| I38T | Baloxavir | 14.9 | [18][19] |
| E23K | Baloxavir | 19.8 | [18][19] |
ΔTM represents the change in melting temperature upon inhibitor binding, indicating stabilization of the protein.
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium
This protocol is designed to determine the stability of a CEN inhibitor in a specific cell culture medium over time.
Materials:
-
CEN inhibitor stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system for quantification
Procedure:
-
Prepare a working solution of the inhibitor in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of the remaining intact inhibitor in each sample using a validated HPLC-MS method.
-
Plot the percentage of inhibitor remaining versus time and calculate the half-life (t1/2) of the compound in the medium.
Protocol 2: Virus Yield Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the production of infectious virus particles.[20]
Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Influenza virus stock of known titer
-
Cell culture medium and supplements
-
CEN inhibitor at various concentrations
-
Method for virus quantification (e.g., TCID50 assay or plaque assay)
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with serial dilutions of the CEN inhibitor for 1-2 hours.
-
Infect the cells with influenza virus at a specific MOI.
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentration of the inhibitor.
-
Incubate the plates at 37°C for 24-72 hours, depending on the virus strain.
-
Harvest the cell culture supernatants.
-
Determine the viral titer in each supernatant using a TCID50 or plaque assay.
-
Calculate the percentage of virus yield reduction compared to the untreated virus control for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the 50% effective concentration (EC50).
Visualizations
Caption: Workflow for assessing CEN inhibitor stability in cell culture medium.
Caption: Logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors that affect in vitro measurement of the susceptibility of herpes simplex virus to nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variables Influencing the In Vitro Susceptibilities of Herpes Simplex Viruses to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. selectscience.net [selectscience.net]
- 14. fda.gov [fda.gov]
- 15. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. escholarship.org [escholarship.org]
- 20. benchchem.com [benchchem.com]
protocol modifications for sensitive cap-dependent endonuclease assays
Welcome to the technical support center for sensitive cap-dependent endonuclease (CEN) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during sensitive cap-dependent endonuclease assays.
Q1: Why am I observing no or very low endonuclease activity in my assay?
A1: Several factors can contribute to low or absent enzyme activity. Consider the following potential causes and solutions:
-
Inactive Enzyme: Ensure the recombinant endonuclease is properly stored and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. To verify enzyme activity, perform a control reaction with a known active batch of the enzyme or a control substrate.
-
Suboptimal Reaction Conditions: The buffer composition, pH, and temperature are critical for optimal enzyme function. Verify that the reaction buffer contains the necessary divalent cations, typically Mg²⁺ or Mn²⁺, as these are essential for the catalytic activity of the cap-dependent endonuclease.[1][2] The optimal concentration of these cations may need to be determined empirically. Incubate the reaction at the recommended temperature, typically 37°C, for the specified duration.[3]
-
Incorrect Substrate: Confirm that the RNA or DNA substrate has a 5' cap structure, as this is essential for recognition by the endonuclease.[3][4] For assays involving influenza virus polymerase complex (PA, PB1, and PB2 subunits), both the 5' and 3' vRNA sequences are required to activate the endonuclease function.[4]
-
Presence of Inhibitors: The sample itself or reagents in the reaction mix may contain inhibitors of the endonuclease. To test for this, you can perform a spiking experiment where a known amount of active enzyme is added to your sample. A decrease in the expected activity would suggest the presence of an inhibitor.
Q2: My assay shows high background signal. How can I reduce it?
A2: High background can mask the specific signal and make data interpretation difficult. Here are some common causes and solutions:
-
Non-specific Nuclease Contamination: The enzyme preparation or other reaction components may be contaminated with non-specific nucleases. The addition of a non-specific nuclease inhibitor, such as transfer RNA, can help reduce background cleavage of the substrate.[4]
-
Substrate Degradation: The RNA substrate can be susceptible to degradation. Ensure you are using nuclease-free water and reagents, and handle the RNA substrate with appropriate care to prevent degradation.
-
Issues with Detection Reagents (for fluorescent assays): In fluorescence-based assays, high background can result from the inherent fluorescence of test compounds or from interactions with the detection reagents. Always include a "no enzyme" control and a "no substrate" control to determine the baseline fluorescence.
Q3: I am seeing inconsistent results between replicates. What could be the cause?
A3: Inconsistent results are often due to pipetting errors or variations in reaction setup.
-
Pipetting Accuracy: Ensure that all reagents are thoroughly mixed before aliquoting and use calibrated pipettes for accurate volume dispensing. When preparing serial dilutions of inhibitors or enzymes, ensure proper mixing at each step.
-
Reaction Homogeneity: Make sure all reaction components are well-mixed before incubation.
-
Plate Effects (for plate-based assays): In high-throughput screening, evaporation from the outer wells of a microplate can lead to inconsistencies. Using a plate sealer and ensuring a humidified environment during incubation can help mitigate this.
Quantitative Data Summary
The following tables summarize key quantitative data related to cap-dependent endonuclease assays, focusing on inhibitor potency.
Table 1: Inhibitory Activity of Various Compounds against Cap-Dependent Endonuclease
| Compound | Target Virus | Assay Type | IC50 / EC50 | Reference |
| Baloxavir | Influenza A and B viruses | Plaque Reduction Assay | 0.16 nM - 3.42 nM | [5] |
| Compound I-4 | Influenza Virus | Endonuclease Inhibition Assay | 3.29 µM | [6] |
| Compound II-2 | Influenza Virus | Endonuclease Inhibition Assay | 1.46 µM | [6] |
| Compound B | LCMV | MTT Assay | >500-fold lower than Ribavirin | [1] |
| Compound B | JUNV | MTT Assay | >500-fold lower than Ribavirin | [1] |
Table 2: Comparison of Baloxavir IC50 Values in Wild-Type and Mutant Influenza Virus
| Virus | Genotype | Assay Type | IC50 (nM) | Fold-change vs. Wild-Type | Reference |
| A/PR/8/34 | Wild-Type | Plaque Reduction Assay | 0.9 ± 0.2 | - | [5] |
| A/PR/8/34 | PA/I38T mutant | Plaque Reduction Assay | 48.9 ± 9.4 | 54 | [5] |
| A/PR/8/34 | Wild-Type | Focus Reduction Assay | 0.8 ± 0.1 | - | [5] |
| A/PR/8/34 | PA/I38T mutant | Focus Reduction Assay | 35.1 ± 6.7 | 44 | [5] |
Experimental Protocols
This section provides detailed methodologies for key cap-dependent endonuclease assays.
Protocol 1: Gel-Based Endonuclease Cleavage Assay
This protocol is a direct method to visualize endonuclease activity by detecting the cleavage of a substrate on an agarose (B213101) gel.[7]
Materials:
-
Recombinant PAN endonuclease
-
Single-stranded DNA (ssDNA) or RNA substrate (e.g., M13mp18 plasmid)
-
10x Endonuclease Reaction Buffer (containing a divalent cation like MnCl₂)
-
Nuclease-free water
-
Test inhibitor compounds (dissolved in DMSO)
-
DNA loading dye
-
Agarose gel
-
1x TAE buffer
-
DNA stain (e.g., SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
2 µL of 10x Endonuclease Reaction Buffer
-
Recombinant PAN endonuclease (to a final concentration of 1.5 µM)
-
Varying concentrations of the test inhibitor (or DMSO as a vehicle control)
-
Nuclease-free water to a final volume of 18 µL
-
Include a "no enzyme" control.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of the ssDNA or RNA substrate (e.g., 100 ng) to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding DNA loading dye.
-
Gel Electrophoresis: Resolve the reaction products on an agarose gel.
-
Analysis: Visualize the bands under a gel imaging system. Cleavage of the substrate will result in smaller DNA or RNA fragments.
Protocol 2: FRET-Based High-Throughput Screening Assay
This fluorescence-based assay is suitable for high-throughput screening of endonuclease inhibitors.[7]
Materials:
-
Recombinant PAN endonuclease
-
FRET-based substrate: A short synthetic RNA or DNA oligonucleotide labeled with a fluorophore on one end and a quencher on the other.
-
10x Endonuclease Reaction Buffer
-
Nuclease-free water
-
Test inhibitor compounds
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Recombinant PAN endonuclease
-
10x Endonuclease Reaction Buffer
-
Varying concentrations of the test inhibitor
-
Nuclease-free water
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the FRET-based substrate to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a plate reader and monitor the increase in fluorescence in real-time. Cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values for the inhibitors.
Visualizations
Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the key steps in the cap-snatching process utilized by the influenza virus RNA-dependent RNA polymerase (RdRp).
Caption: The influenza virus cap-snatching process.
Experimental Workflow for a Gel-Based Endonuclease Assay
This diagram outlines the major steps in a typical gel-based assay to measure cap-dependent endonuclease activity.
Caption: Workflow for a gel-based endonuclease assay.
Troubleshooting Logic for Low/No Endonuclease Activity
This decision tree provides a logical workflow for troubleshooting experiments with low or no detectable endonuclease activity.
Caption: Troubleshooting decision tree for low activity.
References
- 1. pnas.org [pnas.org]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Mechanism of Action of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza virus cap-dependent endonuclease (CEN), a critical component of the viral RNA polymerase complex, represents a key target for novel antiviral therapies. Its unique "cap-snatching" mechanism is essential for viral replication, making inhibitors of this enzyme a promising class of drugs. This guide provides a comparative overview of the mechanism of action of CEN inhibitors, using the well-characterized inhibitor baloxavir (B560136) marboxil as a primary example, due to the limited publicly available data on the specific compound "Cap-dependent endonuclease-IN-19." The information presented here serves to validate the therapeutic strategy of targeting this viral enzyme.
The Cap-Snatching Mechanism: A Prime Antiviral Target
Influenza virus, a negative-sense RNA virus, cannot directly translate its genome into proteins. It must first transcribe its viral RNA (vRNA) into messenger RNA (mRNA) using its own RNA-dependent RNA polymerase. A key feature of eukaryotic mRNA is a 5' cap structure, which is crucial for translation by the host cell's ribosomes. The influenza virus cleverly steals this cap from host pre-mRNAs in a process termed "cap-snatching".[1]
This process is mediated by the viral RNA polymerase, a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). The cap-snatching mechanism unfolds in a series of coordinated steps:
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs.[2]
-
Endonucleolytic Cleavage: The PA subunit, which harbors the endonuclease active site, then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[2] This cleavage is dependent on the presence of divalent metal ions, typically manganese (Mn2+).
-
Primer for Transcription: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis, which is catalyzed by the PB1 subunit.[2]
Inhibitors of the cap-dependent endonuclease disrupt this essential process, thereby preventing the virus from producing its own mRNA and effectively halting viral replication.[3]
Comparative Analysis of Cap-Dependent Endonuclease Inhibitors
While specific data for this compound, a spirocyclic pyridone derivative, is primarily found within patent literature (CN111410661A), we can validate its proposed mechanism by examining the performance of the FDA-approved CEN inhibitor, baloxavir marboxil.[4][5] Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid, which potently inhibits the PA endonuclease.[6]
Performance Data of Baloxavir
The following tables summarize the in vitro and in vivo efficacy of baloxavir, demonstrating the potent antiviral activity achieved by targeting the cap-dependent endonuclease.
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid
| Virus Strain | Assay Type | IC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 | [7] |
| Influenza A (H3N2) | Plaque Reduction | 0.16 | [7] |
| Influenza B (Victoria) | Plaque Reduction | 3.42 | [7] |
| Influenza B (Yamagata) | Plaque Reduction | 2.43 | [7] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Baloxavir Marboxil in a Mouse Model of Influenza A Virus Infection
| Treatment Group | Dosage | Survival Rate (%) | Mean Change in Body Weight (Day 9 post-infection) | Reference |
| Vehicle | - | 0 | -25% | [6] |
| Oseltamivir Phosphate | 10 mg/kg twice daily | 10 | -20% | [6] |
| Baloxavir Marboxil | 1.5 mg/kg twice daily | 80 | -5% | [6] |
| Baloxavir Marboxil | 15 mg/kg twice daily | 100 | +2% | [6] |
| Baloxavir Marboxil | 50 mg/kg twice daily | 100 | +3% | [6] |
This study used a lethal infection model in mice, with treatment initiated 96 hours post-infection.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of CEN inhibitors. Below are protocols for key experiments used to characterize the activity of these compounds.
In Vitro Endonuclease Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the cleavage of a fluorophore- and quencher-labeled RNA substrate by the PA endonuclease.
Principle: A short RNA oligonucleotide is labeled with a fluorescent dye on one end and a quencher molecule on the other. In its intact state, the quencher suppresses the fluorescence of the dye. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagents:
-
Recombinant influenza PA endonuclease domain.
-
FRET-labeled RNA substrate (e.g., 5'-FAM / 3'-TAMRA labeled RNA oligo).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2, 2 mM DTT).
-
Test compounds (e.g., this compound, baloxavir acid) at various concentrations.
-
-
Procedure:
-
Add 2 µL of the test compound solution to a 384-well plate.
-
Add 10 µL of recombinant PA endonuclease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET-labeled RNA substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 485 nm/520 nm for FAM).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Principle: A monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is visualized and quantified.
Protocol:
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.[5]
-
-
Virus Infection:
-
Prepare serial dilutions of the test compound in infection medium (e.g., MEM with 1% BSA and 1 µg/mL TPCK-trypsin).
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[5]
-
-
Overlay and Incubation:
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with a solution such as 1% crystal violet.[5]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway: The Cap-Snatching Mechanism
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. dubois.engineering.ucsc.edu [dubois.engineering.ucsc.edu]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CEN Inhibitors: Targeting Mitotic Kinesis for Cancer Therapy
A new frontier in oncology research is the development of Centromere (CEN) inhibitors, a class of drugs that disrupt the machinery of cell division, offering a targeted approach to cancer treatment. These inhibitors primarily target mitotic kinesins, motor proteins essential for the proper segregation of chromosomes during mitosis. This guide provides a comparative analysis of prominent CEN inhibitors, focusing on those targeting Centromere-Associated Protein E (CENP-E) and Kinesin Spindle Protein (KSP/Eg5), supported by experimental data to aid researchers, scientists, and drug development professionals in this dynamic field.
This comparative guide delves into the mechanisms of action, preclinical efficacy, and clinical trial data of key CEN inhibitors. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways, this document aims to provide a comprehensive resource for evaluating and selecting promising candidates for further research and development.
Targeting Mitotic Progression: CENP-E and KSP Inhibitors
CENP-E and KSP (also known as Eg5 or KIF11) are two critical mitotic kinesins that play distinct but equally vital roles in cell division. CENP-E is essential for the congression and alignment of chromosomes at the metaphase plate, a crucial checkpoint for ensuring genomic stability.[1] Inhibitors of CENP-E, such as GSK923295A, induce mitotic arrest by preventing proper chromosome alignment, leading to apoptosis in cancer cells.[1][2]
KSP/Eg5, on the other hand, is responsible for the separation of centrosomes and the formation of the bipolar spindle, the very framework upon which chromosomes are segregated.[3] Inhibition of KSP by agents like Filanesib (B612139) (ARRY-520), AZD4877, and Litronesib (LY2523355) results in the formation of monopolar spindles, leading to mitotic arrest and subsequent cell death.[3][4][5]
Comparative Performance of CEN Inhibitors
The following tables summarize the preclinical and clinical data for prominent CENP-E and KSP inhibitors, providing a basis for their comparative evaluation.
Preclinical Efficacy: A Head-to-Head Look
| Inhibitor | Target | Mechanism of Action | IC50/Ki | In Vivo Efficacy (Xenograft Models) | Reference |
| GSK923295A | CENP-E | Allosteric inhibitor of CENP-E ATPase activity, stabilizing its interaction with microtubules.[2] | Ki: 3.2 nM (human) | Significant antitumor activity in solid tumor models, including complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.[2][6] | [2][6] |
| Compound-A | CENP-E | Time-dependent inhibitor of CENP-E motor domain ATPase activity.[7][8][9][10] | - | Exhibits antitumor activity in a COLO205 xenograft nude mouse model.[7][8][9][10] | [7][8][9][10] |
| Filanesib (ARRY-520) | KSP/Eg5 | Selective inhibitor of KSP.[11] | IC50: 6 nM | Demonstrated preclinical antimyeloma activity.[11][12] | [11][12] |
| AZD4877 | KSP/Eg5 | Potent inhibitor of Eg5.[4][5] | - | Induces monoasters and cell death in tumor xenograft models.[5] | [5] |
| Litronesib (LY2523355) | KSP/Eg5 | Selective allosteric inhibitor of Eg5.[13] | - | Data from Phase 1 studies suggest activity in advanced cancer.[13] | [13] |
Clinical Trial Data: Safety and Efficacy in Humans
| Inhibitor | Phase of Development | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Clinical Response | Reference |
| GSK923295A | Phase I | 190 mg/m² | Fatigue, increased AST, hypokalemia, hypoxia.[14] | One durable partial response in a patient with urothelial carcinoma.[14] | [14] |
| Filanesib (ARRY-520) | Phase I/II | 1.50 mg/m²/day (with filgrastim) | Febrile neutropenia, mucosal inflammation.[12] | Phase 2 response rates of 16% (single agent) and 15% (with dexamethasone) in multiple myeloma.[12] | [12] |
| AZD4877 | Phase I/II | 11 mg (solid tumors); 16 mg/day (AML) | Neutropenia (solid tumors); Stomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia (AML).[5] | Limited clinical efficacy observed in advanced urothelial cancer and refractory AML, leading to termination of further development in these indications. | [5][15] |
| Litronesib (LY2523355) | Phase I | Regimen-dependent | Neutropenia, mucositis, stomatitis.[13][16] | Two partial responses observed in patients with advanced cancer.[13][16] | [13][16] |
Signaling Pathways and Mechanisms of Action
To visualize the intricate cellular processes targeted by these inhibitors, the following diagrams illustrate the signaling pathways of CENP-E and KSP/Eg5 in mitosis.
Caption: CENP-E Signaling Pathway in Mitosis.
Caption: KSP/Eg5 Role in Spindle Formation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CEN inhibitors.
CENP-E ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the CENP-E motor domain, which is essential for its function.
Materials:
-
Purified recombinant CENP-E motor domain
-
Microtubules (polymerized from tubulin)
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Malachite green-based phosphate (B84403) detection reagent
-
Test inhibitor (e.g., GSK923295A)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microtubules, and the CENP-E motor domain in the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released by ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17][18]
Cell Viability Assay
This assay determines the cytotoxic effect of CEN inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, COLO205)
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[14]
In Vivo Xenograft Tumor Model
This assay evaluates the antitumor efficacy of CEN inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal, oral). Administer the vehicle to the control group.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
-
Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the inhibitor.[2][6]
Monopolar Spindle Formation Assay
This assay is specific for evaluating the cellular effect of KSP/Eg5 inhibitors.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test KSP/Eg5 inhibitor
-
Microscopy slides or coverslips
-
Fixative (e.g., methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibodies against α-tubulin and γ-tubulin (to visualize microtubules and centrosomes, respectively)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture the cancer cells on microscopy slides or coverslips.
-
Treat the cells with the KSP/Eg5 inhibitor at various concentrations for a specific duration (e.g., 16-24 hours). Include a vehicle control.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with the primary antibodies against α-tubulin and γ-tubulin.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Stain the cellular DNA with DAPI.
-
Mount the slides/coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype (a single aster of microtubules surrounded by chromosomes) in the inhibitor-treated and control groups.[19][20][21][22][23]
Conclusion
References
- 1. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein (KSP) inhibitors in combination with chemotherapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azd-4877 | C28H33N5O2S | CID 10368812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of AZD4877 in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity | PLOS One [journals.plos.org]
- 8. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes | eLife [elifesciences.org]
- 21. pnas.org [pnas.org]
- 22. Spindle assembly defects leading to the formation of a monopolar mitotic apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Cross-Validation of Cap-Dependent Endonuclease Assay Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of cap-dependent endonuclease (CEN) activity is crucial for the discovery and development of novel antiviral therapeutics. This guide provides a comparative overview of common CEN assay methodologies, offering a framework for the cross-validation of experimental findings.
The "cap-snatching" mechanism, employed by viruses such as influenza and bunyaviruses, is a prime target for antiviral drug development. This process involves the viral CEN cleaving the 5' cap from host cell mRNAs to prime viral mRNA synthesis.[1][2] A variety of assays have been developed to identify and characterize inhibitors of this critical viral function. Cross-validation of results across different assay platforms is essential to ensure data robustness and to comprehensively understand the mechanism of action of potential inhibitors.
Comparative Analysis of CEN Assay Methodologies
The selection of an appropriate assay depends on the specific research question, throughput requirements, and the stage of drug discovery. Broadly, CEN assays can be categorized into biochemical and cell-based formats. Biochemical assays directly measure the enzymatic activity of the isolated endonuclease, while cell-based assays assess the impact of inhibitors on viral replication within a cellular context.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assays | ||||
| Pull-down Assay | Utilizes a biotinylated capped RNA substrate. Cleavage by CEN is detected by the loss of the biotin (B1667282) tag.[1] | Direct measurement of enzymatic activity. Good for initial screening. | Requires purified enzyme and substrate. Can be labor-intensive. | Western blot, dot blot, or ELISA-based detection of biotin. |
| FRET-based Assay | A synthetic RNA substrate is labeled with a fluorophore and a quencher. Cleavage separates the pair, leading to an increase in fluorescence.[2] | High-throughput compatible. Real-time kinetics can be measured.[2] | Requires synthesis of specialized substrates. Potential for compound interference with fluorescence. | Fluorescence intensity. |
| Gel-based Cleavage Assay | A radiolabeled or fluorescently labeled capped RNA substrate is incubated with the CEN. Cleavage products are resolved by gel electrophoresis.[3][4] | Provides direct visualization of cleavage products. Can determine cleavage site specificity. | Lower throughput. Often involves handling of radioactive materials. | Autoradiography or fluorescence imaging of the gel. |
| Cell-based Assays | ||||
| Plaque Reduction Assay | Measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[5][6] | Gold standard for assessing antiviral activity in a replication-competent system. | Low throughput. Time-consuming (days). | Plaque number and size. |
| Focus Reduction Assay | Similar to plaque reduction but uses immunostaining to detect infected cells (foci), allowing for earlier and more automated quantification.[5][6] | Higher throughput than traditional plaque assays. | Requires specific antibodies. | Number of foci. |
| Virus Yield Reduction Assay | Quantifies the amount of infectious virus produced in the presence of an inhibitor.[7] | Provides a direct measure of the impact on the production of progeny virions. | Can be labor-intensive, requiring subsequent titration of virus. | Viral titer (e.g., TCID50 or PFU/mL). |
| MTT/CPE-based Assay | Measures the cytopathic effect (CPE) of the virus on host cells. Inhibition of CPE by a compound is quantified using dyes like MTT.[7][8] | High-throughput compatible. Relatively simple and cost-effective. | Indirect measure of antiviral activity. Can be confounded by compound cytotoxicity. | Absorbance (related to cell viability). |
| Reporter Gene Assay | Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or GFP). Antiviral activity is measured by the reduction in reporter gene expression. | High-throughput and sensitive. | Requires generation of a recombinant virus. | Luminescence or fluorescence. |
Experimental Protocols
FRET-based Cap-Dependent Endonuclease Assay
This protocol is adapted from a method for a hantavirus endonuclease.[2]
Materials:
-
Purified recombinant cap-dependent endonuclease.
-
FRET RNA substrate: A 20-nucleotide synthetic RNA with a 6-FAM fluorophore at the 5' end and an Iowa Black quencher at the 3' end.[2]
-
Assay buffer: Specific to the enzyme being tested.
-
Test compounds and controls.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the purified endonuclease to each well, followed by the test compounds or vehicle control.
-
Pre-incubate the enzyme with the compounds for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET RNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (excitation/emission appropriate for 6-FAM) at regular intervals for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration. Determine the IC50 value.
Plaque Reduction Assay
This protocol is a standard method for assessing antiviral activity.[6]
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., MDCK cells for influenza virus) in 6-well plates.
-
Virus stock with a known titer.
-
Test compounds and controls.
-
Infection medium (e.g., MEM with TPCK-trypsin for influenza).
-
Agarose (B213101) or Avicel overlay.
-
Crystal violet staining solution.
Procedure:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a mixture of culture medium and agarose (or Avicel) containing serial dilutions of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for cross-validation of CEN assay results.
Caption: The cap-snatching mechanism and the target of CEN inhibitors.
References
- 1. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Independent Verification of Cap-Dependent Endonuclease Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a key cap-dependent endonuclease inhibitor, Baloxavir (B560136) acid, with other antiviral agents. The information presented is supported by experimental data from publicly available research to aid in the independent verification of its activity and to inform future drug development efforts. For the purpose of this guide, "Cap-dependent endonuclease-IN-19" will be used as a placeholder for Baloxavir acid, the active form of Baloxavir marboxil.
The inhibition of the cap-dependent endonuclease is a critical antiviral strategy, particularly against influenza viruses. This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) of host cell messenger RNAs (mRNAs) to use as primers for the transcription of its own viral genome. By targeting this mechanism, inhibitors can effectively halt viral replication at an early stage.
Comparative Analysis of In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of this compound (Baloxavir acid) and other relevant antiviral compounds against various influenza virus strains. The data is presented as half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50), which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%.
| Compound | Virus Strain/Target | Assay Type | EC50 / IC50 (nM) | Reference(s) |
| This compound (Baloxavir acid) | Influenza A (H1N1) | Plaque Reduction | 0.49 - 1.6 | [1] |
| Influenza A (H3N2) | Plaque Reduction | 0.58 - 1.2 | [1] | |
| Influenza B | Plaque Reduction | 3.1 - 8.3 | [1] | |
| Influenza A (H5N1) | Yield Reduction | 0.7 - 1.6 | [2] | |
| Influenza A (H7N9) | Yield Reduction | 0.4 - 0.9 | [3] | |
| PA Endonuclease (in vitro) | Enzymatic Assay | 1.9 - 4.5 | [3] | |
| CAPCA-1 | La Crosse Virus (LACV) | CPE Assay | < 1000 | [4][5] |
| Oseltamivir acid | Influenza A (H1N1) | NA Inhibition | 0.3 - 1.2 | [1] |
| Influenza A (H3N2) | NA Inhibition | 0.6 - 2.5 | [1] | |
| Influenza B | NA Inhibition | 5.8 - 15.1 | [1] | |
| Favipiravir (T-705) | Influenza A (H1N1) | Yield Reduction | 2,500 - 11,000 | [2] |
Note: EC50 and IC50 values can vary depending on the specific virus strain, cell line, and assay conditions used. The data presented here are for comparative purposes and are compiled from different studies.
Mechanism of Action: Inhibition of Cap-Snatching
Cap-dependent endonuclease inhibitors like Baloxavir acid target a crucial step in the influenza virus replication cycle known as "cap-snatching".[6] This process is initiated by the viral RNA-dependent RNA polymerase (RdRp) complex, which is composed of three subunits: PA, PB1, and PB2. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit, which contains the endonuclease active site, cleaves the host mRNA 10-20 nucleotides downstream.[7][8] This capped fragment is then used by the PB1 subunit as a primer to initiate the transcription of viral mRNAs. By binding to the active site of the PA endonuclease, inhibitors like Baloxavir acid prevent this cleavage, thereby blocking viral transcription and subsequent replication.[6][9]
Caption: Influenza virus cap-snatching mechanism and inhibition point.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification of inhibitor activity.
In Vitro Endonuclease Activity Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of the isolated viral endonuclease and its inhibition by a test compound.
Materials:
-
Recombinant influenza PA endonuclease domain.
-
Fluorogenic RNA substrate: A short RNA oligonucleotide with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence.
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, and 1 mM MnCl2.
-
Test compound (e.g., this compound).
-
96-well microplate compatible with a fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant PA endonuclease to each well, except for the negative control wells.
-
Add the diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic RNA substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.
-
The rate of increase in fluorescence corresponds to the rate of substrate cleavage.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer (Plaque-Forming Units, PFU/mL).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Test compound.
-
Overlay medium (e.g., containing Avicel or agarose) to restrict virus spread.
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed MDCK cells in culture plates and grow until a confluent monolayer is formed.[2][9]
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a specific amount of virus (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.
-
Fix the cells with the fixing solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells.
-
Influenza virus stock.
-
Cell culture medium.
-
Test compound.
-
96-well cell culture plates.
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add a fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Collect the supernatant from each well, which contains the progeny virus.
-
Determine the viral titer in each supernatant sample using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Calculate the reduction in viral yield (in log10 TCID50/mL or PFU/mL) for each compound concentration compared to the untreated virus control.
-
The EC90 value (the concentration that reduces the viral yield by 90% or 1-log10) is often determined from this data.
Experimental Workflow for Antiviral Compound Verification
The following diagram illustrates a typical workflow for the independent verification of a novel antiviral compound's activity.
Caption: A typical workflow for verifying antiviral compound activity.
References
- 1. pnas.org [pnas.org]
- 2. Influenza virus plaque assay [protocols.io]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of BPR3P0128 as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
Benchmarking Cap-Dependent Endonuclease Inhibitors Against Established Antivirals for Influenza
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel antiviral agents targeting the cap-dependent endonuclease of the influenza virus presents a significant advancement in the management of influenza infections. This guide provides a comprehensive comparison of a representative cap-dependent endonuclease inhibitor, designated here as Cap-dependent endonuclease-IN-19, against well-established antiviral drugs. The data presented is a synthesis of preclinical and clinical findings for potent cap-dependent endonuclease inhibitors such as baloxavir (B560136) marboxil and ADC189.
Mechanism of Action: A Novel Approach to Influenza Treatment
Cap-dependent endonuclease inhibitors target a crucial step in the influenza virus replication cycle known as "cap-snatching".[1][2] The viral RNA-dependent RNA polymerase must cleave the 5' cap from host messenger RNAs (mRNAs) to initiate the transcription of its own viral mRNAs.[3][2] By selectively inhibiting the endonuclease activity of the polymerase acidic (PA) protein subunit, these inhibitors effectively block viral gene transcription and replication.[3][1] This mechanism of action is distinct from that of neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, which prevent the release of new virus particles from infected cells.[4]
Comparative Efficacy: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the potent antiviral activity of cap-dependent endonuclease inhibitors against a wide range of influenza viruses, including influenza A and B strains.[5][6]
In Vitro Activity
In cell-based assays, cap-dependent endonuclease inhibitors have shown comparable or superior potency to other classes of antivirals. For instance, a preclinical study of ADC189, a novel cap-dependent endonuclease inhibitor, demonstrated potent antiviral activity against various influenza virus types, including H1N1, H3N2, and influenza B, with efficacy comparable to baloxavir marboxil.[5][6]
| Antiviral Agent | Target | Virus Types | In Vitro Potency (EC50) |
| This compound (representative) | Cap-dependent endonuclease | Influenza A (H1N1, H3N2), Influenza B | 0.13–3.2 nM (for Pimodivir)[7] |
| Oseltamivir | Neuraminidase | Influenza A, Influenza B | Varies by strain |
| Zanamivir | Neuraminidase | Influenza A, Influenza B | Varies by strain |
| Peramivir | Neuraminidase | Influenza A, Influenza B | Varies by strain[7] |
| Favipiravir | RNA-dependent RNA polymerase | Broad-spectrum RNA viruses | Varies by strain[8] |
Table 1: Comparison of In Vitro Antiviral Activity. This table summarizes the primary viral targets and spectrum of activity for different classes of influenza antivirals. EC50 values represent the concentration of the drug required to inhibit viral replication by 50% and can vary significantly between different viral strains and experimental conditions.
In Vivo Efficacy
Animal models of influenza infection have further substantiated the efficacy of cap-dependent endonuclease inhibitors. In a mouse model of H1N1 infection, ADC189 exhibited significantly better antiviral efficacy than oseltamivir.[5][6] Similarly, studies with baloxavir have shown a rapid reduction in viral titers in infected animals.[9] A key advantage observed in some studies is the potential for a single oral dose to be effective.[5][6]
In a study using a mouse model of influenza A virus infection, combination therapy of baloxavir marboxil with a neuraminidase inhibitor resulted in improved survival and reduced viral lung titers compared to monotherapy.[10]
Clinical Studies and Outcomes
Clinical trials in humans have confirmed the efficacy and safety of cap-dependent endonuclease inhibitors. A phase 3 study of baloxavir marboxil in otherwise healthy adolescents and adults with seasonal influenza demonstrated a significantly shorter time to alleviation of symptoms compared to placebo.[11] Notably, the median time to cessation of viral shedding was significantly shorter in the baloxavir group (24 hours) compared to both oseltamivir (72 hours) and placebo (96 hours).[11]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anti-influenza drugs.
In Vitro Antiviral Assays
Standard in vitro assays are crucial for determining the intrinsic potency of an antiviral compound.[12][4]
-
Plaque Reduction Assay: This assay assesses the ability of a compound to inhibit the formation of plaques (zones of cell death) in a monolayer of cultured cells infected with the virus. The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.
-
Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of a compound to protect cells from the virus-induced damage or death (cytopathic effect).[12][4] Cell viability is often measured using a colorimetric assay (e.g., MTT assay).[13]
-
Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by infected cells in the presence of varying concentrations of the antiviral drug.[14] The viral titer is typically determined by a TCID50 (50% tissue culture infectious dose) assay.
In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of an antiviral in a living organism.[12][4]
-
Mouse Model of Influenza Infection: Mice are infected with a lethal or sublethal dose of influenza virus.[15][16] Treatment with the test compound is initiated at a specified time post-infection. Efficacy is assessed by monitoring survival rates, body weight changes, lung viral titers, and lung pathology.[15][16]
-
Ferret Model of Influenza Infection: Ferrets are considered a good model for human influenza as they exhibit similar clinical signs of infection.[15] This model is often used to study virus transmission and the efficacy of antiviral interventions.
Visualizing the Antiviral Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antiviral compound like this compound.
Caption: Preclinical workflow for antiviral drug discovery and development.
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism
The diagram below illustrates the cap-snatching mechanism of the influenza virus and the inhibitory action of cap-dependent endonuclease inhibitors.
Caption: Inhibition of the influenza virus cap-snatching mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Influenza antivirals currently in late‐phase clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 16. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Resistance Profile of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the resistance profile of Cap-dependent Endonuclease (CEN) inhibitors, with a primary focus on Baloxavir marboxil, a first-in-class antiviral drug. Due to the limited specific information on a compound named "Cap-dependent endonuclease-IN-19," this guide will use the extensive data available for Baloxavir marboxil as a representative of this inhibitor class and compare its performance against the neuraminidase inhibitor, Oseltamivir (B103847).
Executive Summary
Cap-dependent endonuclease inhibitors represent a significant advancement in the treatment of influenza, targeting a crucial viral enzyme distinct from that targeted by neuraminidase inhibitors. Baloxavir marboxil has demonstrated potent antiviral activity; however, the emergence of resistance, primarily through mutations in the polymerase acidic (PA) protein, warrants a thorough evaluation. This guide presents quantitative data on resistance profiles, detailed experimental methodologies for assessment, and visual representations of key biological and experimental processes.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
Influenza virus relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, cleaves the 5' cap from host pre-mRNAs. This capped fragment is then used as a primer for the synthesis of viral mRNA. The cap-dependent endonuclease activity resides in the PA subunit and is the target of CEN inhibitors like Baloxavir marboxil.[1] By inhibiting this endonuclease, the virus is unable to produce its own mRNA, effectively halting viral replication.
Caption: Mechanism of "cap-snatching" by influenza virus and inhibition by Baloxavir marboxil.
Comparative Resistance Profiles
The primary mechanism of resistance to Baloxavir marboxil involves amino acid substitutions in the PA protein, with the I38T mutation being the most frequently observed.[2][3] This is in contrast to Oseltamivir resistance, which typically arises from mutations in the viral neuraminidase (NA) protein, such as H275Y.
Quantitative Resistance Data
The following tables summarize the fold-change in susceptibility to Baloxavir marboxil and Oseltamivir in the presence of common resistance-associated mutations. The data is presented as the fold-increase in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit viral replication compared to the wild-type virus.
Table 1: Baloxavir marboxil Resistance Profile
| Influenza Virus Strain | PA Mutation | Fold-Change in EC50/IC50 | Reference(s) |
| Influenza A(H1N1)pdm09 | I38T | 48.2 - 100-fold | [2] |
| Influenza A(H3N2) | I38T | 76 - 200-fold | [2][4] |
| Influenza A(H1N1)pdm09 | I38L | 15.3-fold | [5][6] |
| Influenza A(H1N1)pdm09 | E199D | 5.4-fold | [5][6] |
| Influenza B | I38T | 13.7 - 54.5-fold | [5][7] |
| Influenza A(H3N2) | I38M | 4 - 10-fold | [8] |
| Influenza A(H1N1)pdm09 | E23G | 4 - 10-fold | [8] |
| A(H3N2) | PA/I38T | 77-fold | [9] |
| A(H1N1pdm09) | PA/E23K | 9 - 17-fold | [9] |
Table 2: Oseltamivir Resistance Profile
| Influenza Virus Strain | NA Mutation | Fold-Change in IC50 | Reference(s) |
| Influenza A(H1N1) | H275Y | >100-fold | [10] |
| Influenza A(H3N2) | R292K | >100-fold | [10] |
| Influenza A(H3N2) | E119V | 10 - 100-fold | [11] |
| Influenza B | D197N | Reduced Susceptibility | [8] |
Experimental Protocols for Resistance Assessment
Accurate evaluation of antiviral resistance is crucial for surveillance and clinical management. A combination of phenotypic and genotypic assays is the standard approach.[1][12]
Caption: Experimental workflow for evaluating influenza antiviral resistance.
Detailed Methodologies
1. Plaque Reduction Assay (for Baloxavir Susceptibility)
This replication-based assay is a gold standard for determining the susceptibility of influenza viruses to inhibitors that target viral replication.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Dilution: The influenza virus isolate is serially diluted in infection medium (e.g., DMEM with TPCK-trypsin).
-
Infection: The cell monolayers are washed and then infected with the diluted virus for 1 hour at 37°C.
-
Inhibitor Treatment: After infection, the inoculum is removed, and the cells are overlaid with a mixture of agar (B569324) and medium containing serial dilutions of Baloxavir acid (the active metabolite of Baloxavir marboxil).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cells are stained with crystal violet to visualize and count the plaques.
-
EC50 Determination: The 50% effective concentration (EC50), the drug concentration that reduces the number of plaques by 50% compared to the untreated control, is calculated.
2. Neuraminidase (NA) Inhibition Assay (for Oseltamivir Susceptibility)
This enzyme activity-based assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of the viral NA protein.
-
Virus Preparation: The influenza virus isolate is standardized to a specific NA activity level.
-
Inhibitor Dilution: Oseltamivir carboxylate (the active metabolite of Oseltamivir) is serially diluted in assay buffer.
-
Incubation: The standardized virus is incubated with the diluted inhibitor for 30 minutes at 37°C.
-
Substrate Addition: A chemiluminescent NA substrate (e.g., MUNANA) is added to the mixture.
-
Signal Detection: The reaction is incubated for 1 hour at 37°C, and the resulting fluorescence or luminescence is measured using a plate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the drug concentration that inhibits 50% of the NA activity compared to the untreated control, is calculated.
3. Genotypic Analysis (RT-PCR and Sequencing)
Molecular methods are used to identify specific genetic mutations associated with antiviral resistance.
-
RNA Extraction: Viral RNA is extracted from clinical samples or virus isolates.
-
Reverse Transcription (RT): The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The PA and NA genes are amplified from the cDNA using specific primers.
-
Sequencing: The amplified PCR products are sequenced using either Sanger sequencing or next-generation sequencing (NGS) to identify any amino acid substitutions.
-
Allele-Specific RT-PCR: For rapid detection of known mutations, real-time RT-PCR assays with probes specific to wild-type and mutant sequences can be employed.[13]
Logical Framework for Resistance Development
The emergence of antiviral resistance is a multifactorial process involving drug selection pressure, the genetic barrier to resistance, and the fitness of the resistant virus.
Caption: Logical flow of antiviral resistance development under drug selection pressure.
Conclusion
Cap-dependent endonuclease inhibitors like Baloxavir marboxil offer a valuable therapeutic option for influenza, particularly in the context of neuraminidase inhibitor resistance. However, the emergence of resistance, primarily through the I38T mutation in the PA protein, is a key consideration. While this mutation can lead to a significant reduction in susceptibility, the fitness of resistant strains can vary.[14] Continuous surveillance using both phenotypic and genotypic methods is essential to monitor the prevalence of resistance and to inform treatment guidelines. The development of next-generation CEN inhibitors and combination therapies may be crucial strategies to mitigate the impact of resistance and prolong the effectiveness of this important class of antiviral drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Five years of monitoring for the emergence of oseltamivir resistance in patients with influenza A infections in the Influenza Resistance Information Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 13. 648. Baloxavir Resistance: qPCR Detection of Antiviral Resistance Markers in Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Cap-dependent Endonuclease-IN-19
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of Cap-dependent endonuclease-IN-19, a potent antiviral research compound. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
I. Compound Identification and Hazard Assessment
This compound is a spirocyclic pyridone derivative developed as a potent inhibitor of the influenza virus cap-dependent endonuclease.[1][2] Due to its biological activity as a potent enzyme inhibitor, it should be handled with care. While a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature are typically treated as hazardous chemical waste.
Key Safety Considerations:
-
Assume Hazardous: In the absence of a specific SDS, treat this compound as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. Avoid generating dust or aerosols.
-
Work in a Ventilated Area: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood.
II. Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| Molecular Formula | Data not publicly available | Supplier Documentation |
| Molecular Weight | Data not publicly available | Supplier Documentation |
| Appearance | Solid | General for similar compounds |
| Solubility | Data not publicly available | Supplier Documentation |
| Storage Temperature | Room temperature in continental US | MedChemExpress[1] |
III. Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional and national regulations for hazardous chemical waste.[3][4][5]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weighing paper, etc.), and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should typically be collected separately.[6]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date the waste was first added to the container and the name of the principal investigator or laboratory.
-
If in solution, list all components and their approximate concentrations.
-
-
Storage of Waste:
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits, often not exceeding one year), contact your institution's EHS department to arrange for pickup and disposal.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[7]
-
IV. Experimental Protocol: General Handling
While specific experimental protocols will vary, the following general methodology should be followed when working with this compound to minimize waste generation and ensure safety.
-
Preparation: Before starting any experiment, review the entire procedure and prepare all necessary materials and waste containers.
-
Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat or paper to avoid contamination of balances.
-
Dissolving: If preparing a solution, add the solvent to the weighed compound slowly and in a fume hood.
-
Experimental Use: Conduct all experimental procedures involving the compound within a fume hood.
-
Decontamination: After use, decontaminate any non-disposable equipment (e.g., glassware, spatulas) with an appropriate solvent. Collect the rinsate as hazardous liquid waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CEN Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
